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  • Product: Ethyl 5-methoxy-2-methylbenzoate
  • CAS: 855949-35-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectral Validation of Ethyl 5-methoxy-2-methylbenzoate

Executive Summary Ethyl 5-methoxy-2-methylbenzoate (C11H14O3) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindoline compounds currently investigated for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-methylbenzoate (C11H14O3) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindoline compounds currently investigated for the treatment of spinal muscular atrophy (SMA)[1]. Accurate structural elucidation of this intermediate is paramount to ensure downstream synthetic fidelity and prevent the propagation of impurities. This technical guide provides an in-depth analysis of its ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectral data, detailing the mechanistic causality behind chemical shifts and coupling constants, alongside a self-validating experimental protocol for spectral acquisition.

Experimental Workflow: Synthesis and NMR Preparation

To acquire high-fidelity NMR data, the compound must first be synthesized and purified to >98% purity. The following protocol outlines a highly reproducible esterification workflow and subsequent sample preparation.

Synthesis Protocol
  • Reaction Setup: Charge a dried round-bottom flask with 5-methoxy-2-methylbenzoic acid (1.0 eq) and absolute ethanol (10 volumes).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise under continuous stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C for 8-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (silica gel, 1:19 ethyl acetate/hexanes) to afford Ethyl 5-methoxy-2-methylbenzoate as a clear oil[1].

Self-Validating NMR Sample Preparation

A self-validating NMR protocol ensures that spectral artifacts (such as line broadening or solvent suppression issues) do not confound structural analysis.

  • Solvent Selection: Use deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is ideal due to the lack of exchangeable protons in the analyte and its excellent solvating properties for esters[2].

  • Concentration: Dissolve exactly 15 mg of the purified clear oil in 0.6 mL of CDCl3. This concentration ensures an optimal signal-to-noise ratio for ^13^C acquisition without causing line broadening in the ^1^H spectrum due to high viscosity.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity during the shimming process.

Spectral Data Presentation and Causal Analysis

^1^H NMR Spectral Data

The ^1^H NMR spectrum (acquired at 300 MHz in CDCl3) exhibits a classic AMX spin system on the aromatic ring, alongside characteristic aliphatic signals for the ethyl ester and methoxy groups[1].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-67.44Doublet (d)2.71HAromatic CH (meta to OMe, ortho to ester)
H-37.14Doublet (d)8.41HAromatic CH (ortho to CH3)
H-46.95Doublet of doublets (dd)8.4, 2.71HAromatic CH (ortho to OMe, ortho to H-3)
-OCH2-4.35Quartet (q)7.22HEthyl ester methylene
-OCH33.82Singlet (s)-3HMethoxy protons
Ar-CH32.51Singlet (s)-3HAromatic methyl
-CH31.39Triplet (t)7.23HEthyl ester methyl

Causality and Expert Insights:

  • Aromatic AMX System: The aromatic protons (H-3, H-4, H-6) form a distinct AMX spin system. H-3 appears as a doublet (J = 8.4 Hz) due to standard ortho coupling with H-4. H-6 appears as a doublet with a much smaller coupling constant (J = 2.7 Hz), characteristic of meta coupling with H-4. Consequently, H-4 is split into a doublet of doublets (dd) by both H-3 and H-6[1].

  • Chemical Shift Causality: H-6 is significantly deshielded (7.44 ppm) due to the magnetic anisotropy and electron-withdrawing inductive effect of the adjacent ethyl ester carbonyl group. Conversely, H-4 (6.95 ppm) is shielded by the strong +M (mesomeric/resonance) electron-donating effect of the para-positioned methoxy group.

^13^C NMR Spectral Data

While ^1^H NMR confirms the proton environment, ^13^C NMR is critical for validating the carbon backbone. The following table presents the ^13^C NMR data (predicted at 75 MHz in CDCl3, based on empirical additivity rules and structurally analogous methyl esters)[2].

PositionChemical Shift (δ, ppm)TypeAssignment
C=O167.3CqEster carbonyl
C-5157.5CqAromatic C attached to -OCH3
C-3132.5CHAromatic CH
C-2131.2CqAromatic C attached to -CH3
C-1130.5CqAromatic C attached to ester
C-4116.8CHAromatic CH
C-6115.2CHAromatic CH
-OCH2-60.8CH2Ethyl ester methylene
-OCH355.5CH3Methoxy carbon
Ar-CH320.8CH3Aromatic methyl carbon
-CH314.3CH3Ethyl ester methyl carbon

Causality and Expert Insights:

  • Carbonyl and Oxygen-Bound Carbons: The ester carbonyl carbon is highly deshielded (167.3 ppm) due to the electronegativity of the two attached oxygen atoms. C-5 is similarly deshielded (157.5 ppm) by the direct attachment of the methoxy oxygen.

  • Resonance Shielding: The +M effect of the methoxy group increases electron density at the ortho and para positions of the ring. This is directly observable in the ^13^C spectrum, where C-4 and C-6 are significantly shielded (116.8 and 115.2 ppm, respectively) compared to the base benzene shift of 128.5 ppm.

Instrumental Acquisition Protocol

To ensure reproducibility and baseline integrity, the spectrometer must be configured with the following self-validating parameters:

  • Probe Tuning: Tune and match the probe specifically to the ^1^H and ^13^C frequencies of the sample to maximize power transfer and signal sensitivity. Perform gradient shimming on the Z-axis until the lock level is stable.

  • ^1^H Acquisition: Run 16 scans with a 30° pulse angle and a relaxation delay (D1) of 1.5 seconds. Reference the spectrum to the residual CHCl3 peak at 7.26 ppm.

  • ^13^C Acquisition: Run a minimum of 1024 scans with a 30° pulse angle, a D1 of 2.0 seconds, and continuous ^1^H broadband decoupling (using a WALTZ-16 sequence) to collapse C-H multiplets into sharp singlets. Reference the center line of the CDCl3 triplet to 77.16 ppm.

Workflow Visualization

G N1 Synthesis: Fischer Esterification (Acid + EtOH + H2SO4) N2 Purification (Silica Flash Chromatography) N1->N2 N3 NMR Sample Prep (15 mg in 0.6 mL CDCl3) N2->N3 N4 Spectrometer Setup (Tune, Match, Gradient Shim) N3->N4 N5 1H NMR Acquisition (16 Scans, D1=1.5s) N4->N5 N6 13C NMR Acquisition (1024 Scans, 1H Decoupled) N4->N6 N7 Structural Elucidation (AMX Spin System Validation) N5->N7 N6->N7

Workflow for the synthesis, preparation, and NMR validation of Ethyl 5-methoxy-2-methylbenzoate.

References

  • European Patent Office.
  • University of Pisa (UNIPI). "Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors."

Sources

Exploratory

Physical and chemical properties of Ethyl 5-methoxy-2-methylbenzoate

An In-Depth Technical Guide to Ethyl 5-methoxy-2-methylbenzoate: Properties, Synthesis, and Applications Introduction Ethyl 5-methoxy-2-methylbenzoate is a substituted aromatic ester with significant potential as a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 5-methoxy-2-methylbenzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 5-methoxy-2-methylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a benzoic acid core modified with methoxy, methyl, and ethyl ester functional groups, provides multiple sites for chemical modification. The methoxy group, a common feature in many approved drugs, can enhance physicochemical properties and metabolic stability, making this compound a valuable intermediate for medicinal chemists.[1] This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic route, key chemical reactivities, and its potential applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. While specific experimental data for Ethyl 5-methoxy-2-methylbenzoate is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Key Identifiers for Ethyl 5-methoxy-2-methylbenzoate

Identifier Value Source
CAS Number 855949-35-8 [2]
Molecular Formula C₁₁H₁₄O₃ [2]
Molecular Weight 194.23 g/mol [2]
IUPAC Name ethyl 5-methoxy-2-methylbenzoate [2]
Synonyms Benzoic acid, 5-methoxy-2-methyl-, ethyl ester [2]
SMILES CCOC(=O)C1=C(C=CC(=C1)OC)C [2]

| InChIKey | HOAVCIXZWWYJKJ-UHFFFAOYSA-N |[2] |

Table 2: Physical and Chemical Properties

Property Value Notes
Appearance Predicted: Colorless to light yellow liquid Based on similar benzoate esters.
Boiling Point Predicted: ~250-270 °C Extrapolated from related compounds like Ethyl 2-hydroxy-5-methylbenzoate (251 °C)[3] and Methyl 5-methoxy-2-methylbenzoate (134-136 °C at 20 Torr).[4]
Density Predicted: ~1.08 g/cm³ Based on the predicted density of the methyl analog (1.075 g/cm³).[4]
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. The ester functionality and aromatic ring confer hydrophobicity, while the oxygen atoms allow for some polarity.

| Partition Coefficient (log P) | Predicted: > 2.1 | The log P for methyl benzoate is 2.1, suggesting this slightly larger ethyl ester will also not have significant bioaccumulation.[5] |

Part 2: Synthesis and Purification

A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. The most direct and industrially scalable approach to synthesizing Ethyl 5-methoxy-2-methylbenzoate is the Fischer-Speier esterification of the corresponding carboxylic acid.

Synthetic Strategy: Fischer Esterification

This method is chosen for its simplicity, use of inexpensive reagents, and generally high yields. The reaction involves treating 5-methoxy-2-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.

Experimental Protocol: Synthesis of Ethyl 5-methoxy-2-methylbenzoate

Materials:

  • 5-methoxy-2-methylbenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (10-20 eq) to the flask to act as both solvent and reactant.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final high-purity product.

Workflow Diagram: Synthesis of Ethyl 5-methoxy-2-methylbenzoate

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Final Product SM1 5-methoxy-2-methylbenzoic acid Reflux Heat to Reflux (4-6 hours) SM1->Reflux Combine & Mix SM2 Ethanol (Excess) SM2->Reflux Combine & Mix SM3 H₂SO₄ (Catalyst) SM3->Reflux Combine & Mix Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Cool & Concentrate Drying Dry over Na₂SO₄ Workup->Drying Purify Vacuum Distillation or Column Chromatography Drying->Purify Crude Product Product Ethyl 5-methoxy-2-methylbenzoate Purify->Product

Caption: Fischer esterification workflow for the synthesis of Ethyl 5-methoxy-2-methylbenzoate.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 5-methoxy-2-methylbenzoate is governed by its three key functional groups: the ester, the methoxy group, and the substituted aromatic ring.

  • Ester Group: The carbonyl center is electrophilic and susceptible to attack by nucleophiles. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 5-methoxy-2-methylbenzoic acid and ethanol.[6] This reactivity is crucial in the context of drug metabolism, where esterases can cleave the group, potentially activating a pro-drug.

  • Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the substituents determine the position of incoming electrophiles.

    • -OCH₃ (Methoxy): A strong activating group and ortho-, para-director.

    • -CH₃ (Methyl): A weak activating group and ortho-, para-director.

    • -COOEt (Ester): A deactivating group and meta-director. The combined influence of the powerful activating methoxy group and the methyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to them, which are not already substituted.

  • Methoxy Group: While generally stable, the ether linkage can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol.

G cluster_ester Ester Reactions cluster_ring Aromatic Ring Reactions cluster_ether Ether Cleavage Start Ethyl 5-methoxy-2-methylbenzoate Hydrolysis 5-methoxy-2-methylbenzoic acid + Ethanol Start->Hydrolysis H₃O⁺ or OH⁻ (Hydrolysis) Nitration Nitrated Product Start->Nitration HNO₃/H₂SO₄ (Electrophilic Substitution) Halogenation Halogenated Product Start->Halogenation Br₂/FeBr₃ (Electrophilic Substitution) Cleavage Ethyl 5-hydroxy-2-methylbenzoate Start->Cleavage HBr, heat (Cleavage)

Caption: Key reaction pathways for Ethyl 5-methoxy-2-methylbenzoate.

Part 4: Applications in Medicinal Chemistry and Drug Development

While not a drug itself, Ethyl 5-methoxy-2-methylbenzoate is a valuable intermediate for the synthesis of more complex molecules. Substituted benzoic acids are a cornerstone of many pharmaceutical compounds.

  • Scaffold for SAR Studies: In drug discovery, chemists synthesize libraries of related compounds to study Structure-Activity Relationships (SAR).[7] This molecule serves as an excellent starting point. The ester can be hydrolyzed to the acid and then coupled to various amines to form amides, or the aromatic ring can be further functionalized to explore how different substituents affect biological activity.

  • Intermediate for Bioactive Molecules: Structurally similar compounds are known to be important pharmaceutical intermediates. For example, Methyl-2-Methoxy-5-Sulfamoyl Benzoate is a key building block for anticoagulants, diuretics, and agents for treating neurodegenerative diseases.[7] Similarly, derivatives of hydroxy-benzoates have been investigated as potential treatments for cancer and inflammatory disorders.[8] The specific substitution pattern of Ethyl 5-methoxy-2-methylbenzoate makes it a promising candidate for the synthesis of novel therapeutic agents.

  • Role of the Methoxy Group: The methoxy group is a privileged substituent in medicinal chemistry.[1] It can improve a molecule's metabolic profile by blocking sites susceptible to oxidation, and its ability to act as a hydrogen bond acceptor can enhance binding affinity to biological targets.[1]

Part 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Predicted Spectroscopic Profile

While an experimental spectrum is not available from the search results, a predicted profile can be constructed based on well-established principles of NMR and IR spectroscopy.

Table 3: Predicted Spectroscopic Data for Ethyl 5-methoxy-2-methylbenzoate

Technique Predicted Peaks and Interpretation
¹H NMR ~1.3-1.4 ppm (t, 3H): -CH₃ of the ethyl ester. ~2.4-2.5 ppm (s, 3H): -CH₃ on the aromatic ring. ~3.8 ppm (s, 3H): -OCH₃ methoxy protons. ~4.3-4.4 ppm (q, 2H): -OCH₂- of the ethyl ester. ~6.8-7.4 ppm (m, 3H): Aromatic protons.
¹³C NMR ~14 ppm: -CH₃ of ethyl ester. ~20 ppm: -CH₃ on the ring. ~55 ppm: -OCH₃ methoxy carbon. ~61 ppm: -OCH₂- of ethyl ester. ~115-135 ppm: Aromatic carbons. ~160 ppm: Aromatic carbon attached to -OCH₃. ~168 ppm: C=O ester carbonyl carbon.

| IR (Infrared) | ~1720 cm⁻¹: Strong C=O stretch (ester). ~1250 cm⁻¹: C-O stretch (ester and ether). ~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1600 cm⁻¹: C=C aromatic ring stretches. |

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating system for determining the purity of the synthesized compound. The choice of a reverse-phase C18 column is based on the molecule's moderate polarity, which allows for good retention and separation from non-polar and highly polar impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to 50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Part 6: Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for Ethyl 5-methoxy-2-methylbenzoate, handling precautions should be based on data from analogous compounds like methyl benzoate and other substituted esters.[4][5][9][10]

Table 4: Hazard Summary Based on Analogous Compounds

Hazard Type Description and Precaution Source Analogs
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[5][11] Methyl Benzoate
Acute Toxicity May be harmful if swallowed. Do not eat, drink, or smoke when using.[9][10] Methyl Benzoate
Skin/Eye Irritation May cause skin and eye irritation. Wear protective gloves and safety glasses.[10] 5-methoxy-2-methyl-benzoic acid methyl ester

| Environmental | May be harmful to aquatic life. Avoid release to the environment.[5] | Methyl Benzoate |

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[10]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]

  • Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area or under a chemical fume hood.[10]

  • Store in a tightly closed container in a cool, dry place away from ignition sources.[12]

Conclusion

Ethyl 5-methoxy-2-methylbenzoate is a compound with considerable, yet largely untapped, potential in synthetic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive intermediate for the development of novel pharmaceuticals and fine chemicals. This guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently synthesize, characterize, and utilize this versatile molecular building block in their scientific endeavors.

References

  • Sigma-Aldrich. (2025, November 7).
  • TCI Chemicals. (2025, January 15).
  • Durham Tech. (2014, December 29).
  • Fisher Scientific. (2025, December 24).
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
  • ACS Publications. (n.d.). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate | Organic Process Research & Development.
  • BOC Sciences. (2026, March 21).
  • ExSyn. (2026, February 10).
  • ChemWhat. (n.d.).
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER.
  • ChemUniverse. (n.d.).
  • ChemicalBook. (2025, July 4).
  • Doron Scientific. (2023, March 1).
  • Zhao, G., & Thurkauf, A. (2001). A PRACTICAL AND CONVENIENT SYNTHESIS OF METHYL 5-FORMYL- 3-METHOXYBENZOATE.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024 - PubChem.
  • Wikipedia. (n.d.).

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of Ethyl 5-methoxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-methoxy-2-methylbenzoate is a small molecule of interest in various chemical and pharmaceutical research domains. A precise understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-2-methylbenzoate is a small molecule of interest in various chemical and pharmaceutical research domains. A precise understanding of its fundamental physicochemical properties is paramount for its application in drug discovery, materials science, and synthetic chemistry. This guide provides an in-depth analysis of two critical parameters: molecular weight and exact mass, detailing their significance, determination, and the specific values for this compound.

The Duality of Mass: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. For the drug development professional, grasping this distinction is crucial for the unambiguous identification and characterization of compounds.

Molecular Weight , also known as average molecular mass, is calculated using the weighted average atomic mass of each element, considering the natural abundance of its isotopes. This value is what is typically used in stoichiometric calculations for chemical reactions.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is of particular importance in high-resolution mass spectrometry, where it allows for the precise determination of elemental composition.

The following diagram illustrates the conceptual relationship between a molecule's formula and its mass values.

G cluster_input Molecular Identity cluster_output Mass Determination formula C₁₁H₁₄O₃ mw Molecular Weight (Average Isotopic Masses) formula->mw Stoichiometry em Exact Mass (Monoisotopic Masses) formula->em Mass Spectrometry

Caption: Relationship between molecular formula and mass determination.

Physicochemical Properties of Ethyl 5-methoxy-2-methylbenzoate

The fundamental physicochemical properties of Ethyl 5-methoxy-2-methylbenzoate are summarized in the table below. These values are essential for its identification and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2], [3]
CAS Number 855949-35-8[2], [3]
Molecular Weight 194.23 g/mol [2]
Exact Mass 194.09429 DaCalculated

Determination of Molecular Weight and Exact Mass

Calculating Molecular Weight

The molecular weight is determined by summing the average atomic weights of the constituent atoms. For Ethyl 5-methoxy-2-methylbenzoate (C₁₁H₁₄O₃):

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight: 132.121 + 14.112 + 47.997 = 194.23 g/mol

Calculating Exact Mass

The exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, and ¹⁶O.[1]

  • Carbon (¹²C): 11 atoms × 12.000000 u = 132.000000 u

  • Hydrogen (¹H): 14 atoms × 1.007825 u = 14.10955 u

  • Oxygen (¹⁶O): 3 atoms × 15.994915 u = 47.984745 u

Total Exact Mass: 132.000000 + 14.10955 + 47.984745 = 194.094295 u (or Da)

Experimental Workflow: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for the experimental determination of a compound's exact mass. The workflow for such an analysis is outlined below.

G cluster_workflow HRMS Workflow SamplePrep Sample Preparation (Dissolution in appropriate solvent) Infusion Direct Infusion or LC Introduction SamplePrep->Infusion Ionization Ionization (e.g., ESI, APCI) Infusion->Ionization MassAnalysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalysis Detection Detection (Ion Detector) MassAnalysis->Detection DataProcessing Data Processing (Mass-to-Charge Ratio Measurement) Detection->DataProcessing ElementalComp Elemental Composition Determination DataProcessing->ElementalComp

Sources

Exploratory

Toxicity and safety data sheet (SDS) for Ethyl 5-methoxy-2-methylbenzoate

Toxicological Profiling and Safety Data Architecture for Ethyl 5-methoxy-2-methylbenzoate: A Comprehensive Whitepaper Executive Summary Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8) is a critical organic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and Safety Data Architecture for Ethyl 5-methoxy-2-methylbenzoate: A Comprehensive Whitepaper

Executive Summary

Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8) is a critical organic building block heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the development of isoindoline derivatives targeted for the treatment of spinal muscular atrophy (SMA), acting as a precursor to survival motor neuron (SMN) protein modulators[1]. As an ester-containing aromatic compound, its handling requires stringent safety protocols due to its potential to cause dermal, ocular, and respiratory irritation[2]. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) core requirements, and validated experimental protocols for assessing its toxicity, providing a causal framework for drug development professionals.

Physicochemical Profiling

Understanding the baseline chemical properties is essential for predicting pharmacokinetic behavior and occupational hazards. The compound features an ethyl ester, a methoxy group, and a methyl group on a benzene ring, contributing to its lipophilicity and volatility.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name Ethyl 5-methoxy-2-methylbenzoate
CAS Registry Number 855949-35-8[2]
PubChem CID 14816581[2]
Molecular Formula C11H14O3[3]
Molecular Weight 194.23 g/mol
Physical State Clear oil / Liquid (at standard conditions)[1]
Solubility Soluble in organic solvents (e.g., DMSO, Ethyl Acetate); Insoluble in water

Hazard Identification & Mechanistic Toxicity

Based on structural alerts and analogous compound data, Ethyl 5-methoxy-2-methylbenzoate is classified under the Globally Harmonized System (GHS) as an irritant. Safety data sheets from primary chemical suppliers confirm these hazards[2].

GHS Classification:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Mechanistic Causality of Toxicity: The toxicity of Ethyl 5-methoxy-2-methylbenzoate is primarily driven by its lipophilic nature, allowing rapid penetration of the stratum corneum in dermal exposures. Once absorbed, esterases in the skin and respiratory epithelium can hydrolyze the ethyl ester to 5-methoxy-2-methylbenzoic acid and ethanol. The resulting carboxylic acid lowers local tissue pH, precipitating the inflammatory response characterized by H315 and H335[4].

Risk Mitigation & SDS Workflows

To ensure occupational safety, handling protocols must be designed around the compound's volatility and irritant properties. Standard precautionary statements mandate avoiding breathing dust/fumes/gas/mist/vapors/spray (P261) and immediate rinsing if the compound enters the eyes (P305+P351+P338)[2].

Step-by-Step Methodology: Spill Response and Decontamination

  • Assessment & Evacuation: Immediately assess the spill volume. If >50 mL, evacuate non-essential personnel. Causality: Minimizes inhalation exposure to volatile ester vapors in confined laboratory spaces.

  • PPE Donning: Equip a half-face respirator with organic vapor cartridges (e.g., NIOSH OV/P100), chemical-resistant splash goggles, and heavy-duty nitrile gloves. Causality: Nitrile provides superior permeation resistance against aromatic esters compared to standard latex.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate) to neutralize any residual hydrolyzed acid, followed by a copious water rinse.

SpillResponse Start Spill Detected Ethyl 5-methoxy-2-methylbenzoate Assess Assess Volume & Ventilation Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Clean Clean & Decontaminate (Alkaline Wash) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Figure 1: Step-by-step occupational spill response workflow for aromatic ester containment.

Experimental Methodology: In Vitro Toxicity Validation

For drug development professionals utilizing this compound as an intermediate, residual solvent/reagent toxicity must be profiled. The following protocol outlines a self-validating in vitro cytotoxicity assay using HepG2 (human liver cancer) cells. HepG2 is selected because it expresses high levels of carboxylesterases, accurately modeling the hepatic first-pass metabolism of the ester.

Step-by-Step Protocol: HepG2 Cytotoxicity Profiling

  • Reagent Preparation: Dissolve Ethyl 5-methoxy-2-methylbenzoate in 100% DMSO to create a 100 mM stock. Causality: The compound is water-insoluble; DMSO ensures complete dissolution without altering the chemical structure.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing Strategy (Self-Validating System):

    • Test Wells: Treat cells with the compound at concentrations ranging from 1 µM to 1000 µM. Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced toxicity.

    • Negative Control: 0.5% DMSO in media (establishes baseline viability).

    • Positive Control: 100 µM Doxorubicin (validates assay sensitivity to cell death).

  • Incubation: Expose cells for 48 hours. Causality: Allows sufficient time for esterase-mediated hydrolysis and subsequent cellular response.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to solubilize formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

ToxValidation Prep Compound Prep (100 mM in DMSO) Exposure Dose-Response Exposure (1 µM - 1000 µM, 48h) Prep->Exposure CellLine HepG2 Cell Culture (Carboxylesterase active) CellLine->Exposure Controls Controls (+): Doxorubicin | (-): 0.5% DMSO Controls->Exposure Assay MTT Reduction Assay (Mitochondrial Viability) Exposure->Assay Analysis IC50 Calculation & Toxicological Profiling Assay->Analysis

Figure 2: Self-validating in vitro cytotoxicity workflow utilizing HepG2 cells.

References

  • Title: PubChem Compound Summary for CID 14816581, Ethyl 5-methoxy-2-methylbenzoate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1)
  • Title: 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0 Source: Chemsrc URL: [Link]

Sources

Foundational

Crystallographic Characterization and Structural Analysis of Ethyl 5-methoxy-2-methylbenzoate Derivatives in Drug Discovery

Executive Summary Ethyl 5-methoxy-2-methylbenzoate is a highly versatile chemical scaffold utilized extensively in the synthesis of advanced therapeutics. Its derivatives serve as critical intermediates in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-methylbenzoate is a highly versatile chemical scaffold utilized extensively in the synthesis of advanced therapeutics. Its derivatives serve as critical intermediates in the development of epigenetic modulators, specifically [1], and complex receptor ligands such as [2]. The spatial orientation of the methoxy and methyl substituents on the phenyl ring dictates the molecule's steric bulk and electronic distribution, which are paramount for target binding affinity. This whitepaper outlines the self-validating crystallographic protocols required to determine the precise 3D conformation of these derivatives, ensuring robust Structure-Based Drug Design (SBDD).

Chemical Context & Mechanistic Importance

The 5-methoxy-2-methylbenzoate core provides a unique balance of hydrophobicity and hydrogen-bond acceptor capability. The scaffold is highly versatile; for instance, the selective reduction of the ethyl ester using Red-Al yields 5-methoxy-2-methylbenzyl alcohol without disrupting the methoxy ether linkage, a regiospecific step crucial for synthesizing [3].

In targeted therapeutics, this scaffold is essential. For EZH2 inhibitors, the benzoate core competitively occupies the S-adenosylmethionine (SAM) binding pocket[1]. The methoxy group engages in critical dipole interactions with the protein backbone, while the methyl group forces the adjacent ester (or downstream amide) out of coplanarity with the phenyl ring. This steric clash locks the molecule into its bioactive conformation.

Pathway Deriv Benzoate Derivative (EZH2 Inhibitor) EZH2 EZH2 Enzyme (SAM Pocket) Deriv->EZH2 Competitive Binding H3K27 Histone H3K27 Trimethylation EZH2->H3K27 Catalysis (Inhibited) Gene Oncogenic Gene Silencing H3K27->Gene Epigenetic Regulation

Mechanism of EZH2 inhibition by ethyl 5-methoxy-2-methylbenzoate derived compounds.

Self-Validating Crystallization Protocol

Causality of Experimental Design: The ethyl ester moiety introduces significant rotational degrees of freedom. If crystallization is forced too rapidly (e.g., via rotary evaporation), this flexibility leads to conformational disorder within the crystal lattice, resulting in smeared electron density maps. Anti-solvent vapor diffusion at low temperatures is required to reduce the kinetic energy of the ethyl chain, minimizing conformational entropy and favoring highly ordered packing.

Step-by-Step Methodology: Anti-Solvent Vapor Diffusion
  • Solubilization: Dissolve 15–20 mg of the highly purified (>99% by HPLC) ethyl 5-methoxy-2-methylbenzoate derivative in a minimum volume (~0.5 mL) of Ethyl Acetate. Causality: Ethyl acetate solvates the ester and methoxy groups effectively through dipole-dipole interactions without forming overly strong hydrogen bonds that inhibit nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removing particulate matter prevents heterogeneous nucleation, which would otherwise yield a microcrystalline powder rather than diffraction-quality single crystals.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (n-Hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store at a constant 4°C for 7–14 days to allow gradual supersaturation.

  • Self-Validation Step (PXRD Cross-Check): Harvest the single crystals for Single Crystal X-Ray Diffraction (SCXRD). Simultaneously, filter and dry the remaining bulk precipitate. Perform Powder X-Ray Diffraction (PXRD) on the bulk powder. Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A 1:1 peak match is mandatory. This self-validating loop guarantees that the single crystal selected is chemically and polymorphically representative of the bulk material, ruling out phase impurities.

X-Ray Diffraction Data Collection & Refinement

Causality of Experimental Design: Data must be collected at cryogenic temperatures. At room temperature, the thermal motion of the terminal ethyl and methoxy methyl groups artificially inflates anisotropic displacement parameters (B-factors), masking true molecular geometry.

Step-by-Step Methodology: SCXRD Acquisition
  • Mounting: Coat a suitable single crystal (~0.1 x 0.1 x 0.2 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryo-cooling: Immediately transfer the crystal to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the rotational disorder of the flexible moieties, drastically improving high-angle diffraction intensity and resolution.

  • Data Collection: Irradiate the crystal using Cu K α ( λ = 1.54184 Å) or Mo K α radiation. Collect ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Self-Validating Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using least-squares minimization (SHELXL). The refinement process is self-validating via the automated IUCr CheckCIF routine. The structural model is only considered valid if the R1​ value is <0.05 and the CheckCIF report yields zero Level A or B alerts (which would indicate unresolved electron density or mathematically flawed symmetry).

Workflow Syn Synthesis of Ethyl 5-methoxy-2-methylbenzoate Cryst Vapor Diffusion Crystallization (4°C) Syn->Cryst Purified Solute XRD SCXRD Data Collection (Cryo-cooled to 100 K) Cryst->XRD Single Crystal PXRD PXRD Bulk Validation (Self-Validating Step) Cryst->PXRD Bulk Powder Refine Structure Refinement & CheckCIF Validation XRD->Refine Diffraction Data Refine->PXRD Simulated Pattern SAR Structure-Based Drug Design (SBDD) PXRD->SAR Verified Structure

Workflow for crystallographic validation and SBDD of benzoate derivatives.

Quantitative Crystallographic Data

The following table summarizes the benchmark crystallographic parameters for a representative functionalized derivative of the 5-methoxy-2-methylbenzoate scaffold (a brominated intermediate used in C-H functionalization studies) [4]. This data serves as a reference standard for expected unit cell dimensions and refinement indices when evaluating similar derivatives.

Table 1: Representative SCXRD Data for a 5-methoxy-2-methylbenzoate Derivative

Crystallographic ParameterValue
Empirical Formula C₂₁H₃₁BrO₃
Formula Weight 411.37 g/mol
Data Collection Temperature 100.0(1) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.2912(11) Åb = 10.9944(16) Åc = 24.4769(3) Å
Cell Volume 1962.3 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.392 g/cm³
Final R indices [I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891

References

  • Substituted benzene compounds (EZH2 Inhibitors)
  • Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs Based on the Unique Chemical Scaffold of SPA70 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class Source: Auburn University Electronic Theses and Dissertations URL:[Link]

  • C–H functionalization via single atom metathesis of C–H and C–X bonds (Crystal Data Reference)

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Ethyl 5-methoxy-2-methylbenzoate via Fischer Esterification

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-methoxy-2-methylbenzoate, a valuable ester in organic synthesis. The procedure is based on the robust and widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-methoxy-2-methylbenzoate, a valuable ester in organic synthesis. The procedure is based on the robust and widely-used Fischer-Speier esterification method, reacting 5-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst. This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, explanations for experimental choices, safety precautions, and a clear workflow diagram to ensure reliable and reproducible results in a laboratory setting.

Introduction and Reaction Principle

Carboxylic esters are a fundamental class of organic compounds, widely present in nature and serving as critical intermediates in the chemical and pharmaceutical industries.[1] Ethyl 5-methoxy-2-methylbenzoate is a substituted benzoate ester used as a building block in the synthesis of more complex molecules.

The primary method for its preparation is the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[2] The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate.[3]

Reaction Mechanism: The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion portion of the intermediate to one of the hydroxyl groups.

  • Elimination of Water: The newly formed protonated hydroxyl group is an excellent leaving group and is eliminated as a water molecule.

  • Deprotonation: The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product.

To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed.[4] This protocol utilizes an excess of ethanol to drive the reaction to completion.

Overall Reaction Scheme:

Materials, Reagents, and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )Molar Eq.AmountSupplier Notes
5-Methoxy-2-methylbenzoic AcidC₉H₁₀O₃166.171.05.00 gPurity >98%
Anhydrous Ethanol (EtOH)C₂H₅OH46.07~1550 mL200 proof
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.080.10.5 mL98%
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mLAqueous solution
Saturated Sodium Chloride (Brine)NaCl58.44-50 mLAqueous solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLReagent grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~10 gFor drying
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer and stir bar

  • 250 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Experimental Workflow Diagram

SynthesisWorkflow Workflow for Ethyl 5-methoxy-2-methylbenzoate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (Acid, Ethanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reagents->catalyst reflux 3. Reflux (2-4 hours) catalyst->reflux Heat cool 4. Cool to RT reflux->cool quench 5. Quench with Water cool->quench neutralize 6. Neutralize (Sat. NaHCO₃) quench->neutralize extract 7. Extract (Ethyl Acetate) neutralize->extract wash 8. Wash Organic Layer (Brine) extract->wash dry 9. Dry (Anhydrous Na₂SO₄) wash->dry filter 10. Filter dry->filter evaporate 11. Solvent Removal (Rotary Evaporator) filter->evaporate product Final Product: Ethyl 5-methoxy-2-methylbenzoate evaporate->product

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Step-by-Step Synthesis Protocol

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a chemical fume hood. Ethanol and ethyl acetate are flammable; ensure no open flames are nearby.

Reaction Setup
  • Place 5.00 g (30.1 mmol) of 5-methoxy-2-methylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous ethanol to the flask. Stir the mixture until the acid is fully dissolved.

  • In a chemical fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring. Causality Note: The acid is added slowly to control the exothermic reaction upon mixing with ethanol.[5] Sulfuric acid acts as the catalyst, essential for protonating the carbonyl group to initiate the reaction.[2][4]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water through the condenser jacket.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 2-4 hours. Protocol Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. The disappearance of the starting carboxylic acid spot indicates the reaction is nearing completion.

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

Product Work-up and Isolation
  • Once cooled, carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate to the separatory funnel in small portions. Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ≈ 7-8), which can be checked with pH paper. Trustworthiness Note: This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, making them water-soluble and easily separable from the desired ester.[3][6]

  • Add 50 mL of ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for about 30 seconds, remembering to vent frequently.

  • Allow the layers to separate. Drain the lower aqueous layer and set it aside.

  • Wash the remaining organic layer with 50 mL of saturated sodium chloride (brine). This helps to remove any remaining water from the organic phase.[3]

  • Drain the lower aqueous brine layer and transfer the top organic layer (containing the product) to a clean, dry Erlenmeyer flask.

Final Purification
  • Add a few spatulas of anhydrous sodium sulfate to the organic solution to remove residual water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filter the solution through a fluted filter paper or a small cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Remove the ethyl acetate and any residual ethanol using a rotary evaporator.

  • The remaining residue is the crude Ethyl 5-methoxy-2-methylbenzoate, which should be a clear or pale yellow oil. For most applications, this product is of sufficient purity. If higher purity is required, vacuum distillation or column chromatography can be employed.

  • Determine the final mass of the product and calculate the percentage yield.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing proton chemical shifts, splitting patterns, and integration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the number and type of carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, particularly the characteristic ester C=O stretch (around 1720 cm⁻¹) and the absence of the broad O-H stretch from the starting carboxylic acid.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight of the product. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .[7]

References

  • Fischer Esterification Procedure. (n.d.). University of Missouri–St. Louis Department of Chemistry. Retrieved from [Link]

  • Zheng, Z., et al. (2006). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development, 10(4), 755–761. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Handout Esterification and Acetalization. Retrieved from [Link]

  • ChemUniverse. (n.d.). ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • PowerPoint Presentation: Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Ito, T., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Bulletin of the Chemical Society of Japan, 90(6), 709–716. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Ethyl 5-methoxy-2-methylbenzoate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Benzoates in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of novel therapeutic agents hinges on the availability of versatile and strategically functionalized chemical scaffolds. Ethyl 5-methoxy-2-methylbenzoate, a substituted aromatic ester, has emerged as a valuable building block in medicinal chemistry. Its distinct substitution pattern—a methoxy group at the 5-position, a methyl group at the 2-position, and an ethyl ester—offers a unique combination of steric and electronic properties. This arrangement provides multiple reaction handles for diversification, allowing chemists to explore a wide chemical space in the pursuit of new biologically active molecules. The methoxy and methyl groups influence the reactivity of the aromatic ring, while the ester functionality serves as a key point for modification into amides or other derivatives, a common strategy in the development of new drugs.

This guide provides a comprehensive overview of the applications and key chemical transformations of Ethyl 5-methoxy-2-methylbenzoate, offering detailed, field-proven protocols for its use as a foundational element in the synthesis of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 855949-35-8[1][2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Purity Typically ≥97%[1]
SMILES CCOC(=O)C1=C(C=CC(=C1)OC)C[1]
InChIKey HOAVCIXZWWYJKJ-UHFFFAOYSA-N[1]

Core Synthetic Transformations and Protocols

Ethyl 5-methoxy-2-methylbenzoate can undergo several key transformations to generate a diverse array of intermediates for drug discovery programs. The following protocols are designed to be self-validating and are grounded in established chemical principles.

Hydrolysis to 5-Methoxy-2-methylbenzoic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, unlocking access to a plethora of subsequent reactions, most notably amidation. Alkaline hydrolysis is a robust and high-yielding method for this transformation.

Protocol 1: Alkaline Hydrolysis of Ethyl 5-methoxy-2-methylbenzoate

This protocol outlines the saponification of the ester followed by acidification to yield the carboxylic acid.

Materials:

  • Ethyl 5-methoxy-2-methylbenzoate

  • 2 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Procedure:

  • To a round-bottom flask, add Ethyl 5-methoxy-2-methylbenzoate (1 equivalent).

  • Add 2 M sodium hydroxide solution (approximately 10 mL per gram of ester).

  • Add a few boiling chips and set up the apparatus for heating under reflux.

  • Heat the mixture to reflux with vigorous stirring until the oily ester layer disappears (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper (pH ~2). A white precipitate of 5-methoxy-2-methylbenzoic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Direct Amidation

The formation of an amide bond is one of the most critical reactions in pharmaceutical chemistry. Direct amidation of the ester with an amine offers an efficient route to a wide range of carboxamide derivatives. The use of sodium methoxide as a catalyst provides a mild and effective method for this transformation.[3][4][5][6]

Protocol 2: Sodium Methoxide-Catalyzed Amidation

This protocol describes the direct coupling of Ethyl 5-methoxy-2-methylbenzoate with a primary amine.

Materials:

  • Ethyl 5-methoxy-2-methylbenzoate

  • Primary amine of interest

  • Sodium methoxide (NaOMe)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add Ethyl 5-methoxy-2-methylbenzoate (1 equivalent) and the primary amine (1.2 equivalents).

  • Add anhydrous 1,4-dioxane (approximately 5 mL per gram of ester).

  • Add sodium methoxide (5 mol%) to the stirred solution.

  • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[7][8] While the C-O bond of the methoxy group is generally stable, under specific nickel-catalyzed conditions, aryl ethers can be utilized as coupling partners.[6][9] This opens up the possibility of replacing the methoxy group with various aryl or heteroaryl moieties.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of the Methoxy Group

This protocol is adapted from methodologies for the cross-coupling of aryl ethers and provides a framework for the reaction with Ethyl 5-methoxy-2-methylbenzoate.[6]

Materials:

  • Ethyl 5-methoxy-2-methylbenzoate

  • Arylboronic acid of interest

  • NiCl₂(dppf) (Nickel(II) chloride-diphenylphosphinoferrocene complex)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Ethyl 5-methoxy-2-methylbenzoate (1 equivalent), the arylboronic acid (1.5 equivalents), NiCl₂(dppf) (5 mol%), and K₃PO₄ (3 equivalents).

  • Add anhydrous toluene (approximately 10 mL per gram of the starting ester).

  • Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of a Tamsulosin Intermediate Analogue

The 5-methoxy-2-methylbenzoic acid scaffold is structurally related to key intermediates in the synthesis of important pharmaceuticals. For instance, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a crucial intermediate in the synthesis of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[3][4][5][10] The methoxybenzene moiety is a core component of this intermediate.

The following workflow illustrates the strategic importance of this structural motif.

G cluster_0 Building Block cluster_1 Key Intermediate cluster_2 Further Functionalization cluster_3 API Synthesis Ethyl_5_methoxy_2_methylbenzoate Ethyl 5-methoxy-2- methylbenzoate 5_Methoxy_2_methylbenzoic_acid 5-Methoxy-2- methylbenzoic acid Ethyl_5_methoxy_2_methylbenzoate->5_Methoxy_2_methylbenzoic_acid Hydrolysis Functionalized_Scaffold Functionalized Scaffold (e.g., Sulfonamide) 5_Methoxy_2_methylbenzoic_acid->Functionalized_Scaffold Multi-step Synthesis Tamsulosin_Analogue Tamsulosin Analogue Functionalized_Scaffold->Tamsulosin_Analogue Coupling Reaction Tamsulosin_MOA NE Norepinephrine Alpha1A Alpha-1A Adrenergic Receptor NE->Alpha1A Binds Tamsulosin Tamsulosin Tamsulosin->Alpha1A Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Promotes Gq Gq Protein Alpha1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ Release SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Tamsulosin's Mechanism of Action.

Conclusion

Ethyl 5-methoxy-2-methylbenzoate is a highly adaptable and valuable building block for drug discovery. Its strategic functionalization allows for the application of robust and diverse chemical transformations, including hydrolysis, amidation, and cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in the synthesis of novel and pharmacologically relevant molecules.

References

  • Ohshima, T., Hayashi, Y., Agura, K., Fujii, Y., Yoshiyama, A., & Mashima, K. (2012). Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters.
  • Ohshima, T., Hayashi, Y., Agura, K., Fujii, Y., Yoshiyama, A., & Mashima, K. (2012). Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters.
  • Hovione Inter Ltd. (2006).
  • EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)
  • Tobisu, M., Yasutome, A., Yamakawa, K., Shimasaki, T., & Chatani, N. (2013). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Ethers with Arylboronic Acids. The Journal of Organic Chemistry, 78(10), 4747-4754.
  • ChemUniverse. (n.d.). ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methoxy-2-(methylamino)benzoate. Retrieved from [Link]

  • Fujioka, T., Takahashi, K., & Yorimitsu, H. (2008). Suzuki−Miyaura Coupling of Diarylmethyl Carbonates with Arylboronic Acids: A New Access to Triarylmethanes. Organic Letters, 10(4), 581-583.
  • PubChem. (n.d.). Ethyl 5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Tobisu, M., Yasutome, A., Yamakawa, K., Shimasaki, T., & Chatani, N. (2013). Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. The Journal of Organic Chemistry, 78(10), 4747-4754.
  • Doron Scientific. (2023, March 1). Ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195-16202.
  • Guzzetti, S., Carenzi, G., Giaroni, C., Grancini, G., Malandrino, S., Pietra, C., & Vacher, B. (1997). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 40(12), 1831-1839.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85603-85606.
  • Chemsrc. (2025, August 20). 5-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Al-Obaydi, J. M., Al-Ghaban, R. A., & Al-Khafaji, N. J. (2016). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 8(19), 312-319.

Sources

Method

Application Note: Downstream Synthetic Workflows for Ethyl 5-methoxy-2-methylbenzoate

Introduction and Structural Rationale Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8) is a highly versatile, ortho-substituted benzoate building block utilized extensively in medicinal chemistry and advanced organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8) is a highly versatile, ortho-substituted benzoate building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. The synthetic utility of this scaffold stems from three orthogonal reactive sites:

  • The Benzylic Methyl Group : Positioned ortho to the ester, it is highly susceptible to radical halogenation, serving as an ideal handle for subsequent cyclization reactions.

  • The Ethyl Ester Moiety : Acts as an internal electrophile for tandem reactions, or can be selectively manipulated (reduced or hydrolyzed) without disturbing the aromatic core.

  • The Methoxy-Substituted Aromatic Ring : Provides critical electron density and steric bulk, often acting as a key pharmacophore in target binding sites.

This application note details three validated downstream synthetic pathways: the synthesis of isoindoline-based therapeutics for Spinal Muscular Atrophy (SMA)[2], the preparation of substituted benzaldehydes for designer phenethylamine analogs[3], and the generation of benzoylpiperidines as Monoacylglycerol Lipase (MAGL) inhibitors[4].

Reaction Divergence Workflow

DivergentSynthesis SM Ethyl 5-methoxy-2-methylbenzoate CAS: 855949-35-8 P1_Step1 Benzylic Bromination (NBS, Radical Initiator) SM->P1_Step1 P2_Step1 Ester Reduction (Red-Al, Toluene) SM->P2_Step1 P3_Step1 Saponification (LiOH, THF/H2O) SM->P3_Step1 P1_Int Ethyl 2-(bromomethyl)- 5-methoxybenzoate P1_Step1->P1_Int Radical Substitution P1_Step2 Amine Cyclization (R-NH2, Base, Heat) P1_Int->P1_Step2 P1_Prod 5-Methoxyisoindolin-1-one Derivatives (SMA Therapeutics) P1_Step2->P1_Prod Tandem N-Alkylation/Acylation P2_Int 5-Methoxy-2-methylbenzyl alcohol P2_Step1->P2_Int Hydride Transfer P2_Step2 Selective Oxidation (PCC, Celite, CH2Cl2) P2_Int->P2_Step2 P2_Prod 5-Methoxy-2-methylbenzaldehyde (Phenethylamine Precursors) P2_Step2->P2_Prod Chromium Oxidation P3_Int 5-Methoxy-2-methylbenzoic acid P3_Step1->P3_Int Base Hydrolysis P3_Step2 Amide Coupling (HATU, DIPEA, Piperidine) P3_Int->P3_Step2 P3_Prod Benzoylpiperidine Derivatives (MAGL Inhibitors) P3_Step2->P3_Prod Peptide Coupling

Fig 1. Divergent downstream synthetic pathways of Ethyl 5-methoxy-2-methylbenzoate.

Application 1: Synthesis of Isoindoline Therapeutics (SMA Target Compounds)

Mechanistic Insight & Causality: Isoindoline derivatives have been identified as potent modulators of Survival Motor Neuron (SMN) protein expression, offering critical therapeutic avenues for Spinal Muscular Atrophy[2]. The synthesis relies on a tandem N-alkylation/acylation sequence. Benzylic bromination using N-bromosuccinimide (NBS) requires a radical initiator (e.g., AIBN) to undergo homolytic cleavage. This ensures substitution occurs at the benzylic position rather than unwanted electrophilic aromatic bromination on the electron-rich methoxy-substituted ring[5]. The resulting intermediate, ethyl 2-(bromomethyl)-5-methoxybenzoate[6], acts as a bifunctional electrophile. Upon introduction of a primary amine, an initial N-alkylation displaces the bromide, positioning the secondary amine perfectly for an intramolecular nucleophilic acyl substitution at the ethyl ester, driving the formation of the thermodynamically stable 5-methoxyisoindolin-1-one lactam ring[2].

Self-Validating Protocol:

  • Benzylic Bromination : Dissolve ethyl 5-methoxy-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile. Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux & Monitoring : Heat the mixture to reflux under an inert atmosphere for 4–6 hours. Validation check: The reaction is complete when the dense NBS powder at the bottom of the flask is replaced by succinimide, which floats to the surface. Confirm via TLC (1:19 ethyl acetate/hexanes)[5].

  • Workup : Cool to 0 °C, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo to yield crude ethyl 2-(bromomethyl)-5-methoxybenzoate.

  • Tandem Cyclization : Dissolve the brominated intermediate in anhydrous DMF. Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating : Stir at 80 °C for 12–16 hours to drive the lactamization[2].

  • Isolation : Dilute the mixture with water and extract with ethyl acetate. Critical step: Wash the organic layer thoroughly with 5% aqueous lithium chloride to completely partition and remove residual DMF[7]. Dry over MgSO₄, concentrate, and purify via recrystallization.

Application 2: Synthesis of Substituted Benzaldehydes (Piperazine Precursors)

Mechanistic Insight & Causality: Designer drugs and CNS-active compounds, such as piperazine and phenethylamine analogs, often require specifically substituted benzaldehydes[3]. Direct reduction of esters to aldehydes is notoriously difficult to arrest without over-reduction. Therefore, a highly reliable two-step approach is utilized: complete hydride reduction to the benzyl alcohol, followed by controlled oxidation. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is chosen over LiAlH₄ due to its superior solubility in aromatic solvents and safer handling profile, preventing aggressive exothermic runaways[3]. Subsequent oxidation utilizes Pyridinium Chlorochromate (PCC) buffered with Celite to prevent the agglomeration of toxic chromium tars.

Self-Validating Protocol:

  • Reduction : To a cooled (0 °C) solution of ethyl 5-methoxy-2-methylbenzoate in anhydrous toluene, add Red-Al (65 wt% in toluene, 1.5 eq) dropwise.

  • Quenching : Stir for 2 hours at room temperature. Validation check: Carefully quench with 1M NaOH. This specific quench precipitates aluminum salts as a granular white solid, avoiding the unfilterable emulsions typical of standard aqueous workups. Filter, extract with diethyl ether, and concentrate to yield 5-methoxy-2-methylbenzyl alcohol[3].

  • Oxidation : Dissolve the crude alcohol in anhydrous CH₂Cl₂. Add an equal weight of Celite, followed by PCC (1.5 eq)[3].

  • Reaction : Stir at room temperature for 3 hours. Validation check: The reaction mixture will undergo a distinct color change from bright orange to dark brown/black, indicating the reduction of Cr(VI) to Cr(IV)/Cr(III).

  • Filtration : Filter the dark suspension through a short pad of silica gel, eluting with CH₂Cl₂, to afford pure 5-methoxy-2-methylbenzaldehyde[3].

Application 3: Synthesis of Benzoylpiperidine MAGL Inhibitors

Mechanistic Insight & Causality: Monoacylglycerol lipase (MAGL) inhibitors require a precise steric fit in the enzyme's active site, where the 5-methoxy-2-methylbenzoyl moiety provides optimal binding interactions[4]. To couple this moiety to piperidine derivatives, the ester must first be saponified. The ortho-methyl group creates significant steric hindrance around the carbonyl carbon, necessitating the use of HATU for the subsequent amide coupling. HATU generates a highly reactive HOAt-ester intermediate that overcomes this steric barrier, allowing efficient nucleophilic attack by the piperidine nitrogen[4].

Self-Validating Protocol:

  • Saponification : Suspend ethyl 5-methoxy-2-methylbenzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 50 °C for 4 hours.

  • Acidification : Evaporate the organic solvents in vacuo. Validation check: Acidify the remaining aqueous layer with 1M HCl to pH 2. The 5-methoxy-2-methylbenzoic acid will precipitate as a white solid. Extract with ethyl acetate, dry, and concentrate[4].

  • Pre-activation : Dissolve the free acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to fully form the active ester[4].

  • Amidation : Add the substituted piperidine (1.1 eq) and stir for 2–3 hours.

  • Purification : Partition between ethyl acetate and saturated NaHCO₃. The basic wash is critical as it neutralizes and removes excess acid and HOAt byproducts. Purify via flash chromatography[4].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics across the three divergent pathways based on optimized literature conditions.

Downstream ApplicationReaction StepKey ReagentsTemperatureTimeTypical Yield
SMA Therapeutics Benzylic BrominationNBS, AIBN, CCl₄Reflux4–6 h70–85%
Tandem CyclizationR-NH₂, DIPEA, DMF80 °C12–16 h60–80%
Designer Drugs Ester ReductionRed-Al, Toluene0 °C to RT2 h85–95%
Selective OxidationPCC, Celite, CH₂Cl₂RT3 h75–90%
MAGL Inhibitors SaponificationLiOH, THF/MeOH/H₂O50 °C4 h>90%
Amide CouplingHATU, DIPEA, DMFRT2–3 h59–84%[4]

References

  • Isoindoline compounds for the treatment of spinal muscular atrophy and other uses - European Patent Office - EP 2573080 A1.googleapis.com.
  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.Auburn University.
  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.UNIPI.
  • 855949-35-8 | Ethyl 5-methoxy-2-methylbenzo
  • 867296-88-6 | Ethyl 2-(bromomethyl)

Sources

Application

Application Note: Catalytic Esterification Strategies for the Synthesis of Ethyl 5-methoxy-2-methylbenzoate

Introduction & Rationale Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8)[1] is a highly valued building block in medicinal chemistry and drug development. Its parent compound, 5-methoxy-2-methylbenzoic acid (CAS: 316...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8)[1] is a highly valued building block in medicinal chemistry and drug development. Its parent compound, 5-methoxy-2-methylbenzoic acid (CAS: 3168-59-0)[2], is frequently utilized to synthesize complex active pharmaceutical ingredients (APIs), including 3[3] and 4[4].

The structural topology of this benzoic acid derivative dictates its reactivity. The ortho-methyl group introduces significant steric hindrance around the carboxylic acid moiety, kinetically slowing down standard nucleophilic attack. Meanwhile, the meta-methoxy group modulates the electron density of the aromatic ring[2]. Consequently, achieving high-yielding esterification requires carefully selected catalytic systems that can overcome these steric barriers while managing the equilibrium thermodynamics of the reaction.

Mechanistic Causality in Esterification

The conversion of 5-methoxy-2-methylbenzoic acid to its ethyl ester is a reversible condensation reaction. To drive this reaction forward, two conditions must be met:

  • Electrophilic Activation: The carbonyl carbon must be activated by a catalyst (Brønsted or Lewis acid) to lower the activation energy for the nucleophilic attack by ethanol.

  • Equilibrium Shifting: Because water is a byproduct, Le Chatelier's principle dictates that water must be continuously removed, or an overwhelming excess of ethanol must be used, to prevent the reverse hydrolysis reaction.

Mechanism Substrate 5-Methoxy-2-methylbenzoic Acid + Ethanol Catalyst Catalyst Activation (H+ or Sc3+) Substrate->Catalyst Coordination Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product Ethyl 5-methoxy-2-methylbenzoate + H2O Intermediate->Product Elimination of H2O

Reaction pathway for the catalytic esterification of 5-methoxy-2-methylbenzoic acid.

Comparative Analysis of Catalytic Systems

To provide a comprehensive toolkit for process chemists, we evaluate three distinct catalytic modalities. Each method balances reaction kinetics, environmental impact, and scalability.

Catalyst SystemCatalyst TypeReaction TimeYield (%)Catalyst RecoveryScalability & Notes
H₂SO₄ / p-TSA Homogeneous Brønsted Acid12–16 h75–85%None (Neutralized)Moderate; Generates acidic aqueous waste.
Amberlyst-15 Heterogeneous Solid Acid8–12 h80–90%High (via simple filtration)Excellent; Ideal for 5[5].
Sc(OTf)₃ Homogeneous Lewis Acid4–6 h>90%Moderate (Aqueous extraction)Good; Highly efficient for 6[6].

Validated Experimental Protocols

Protocol A: Green Synthesis via Heterogeneous Catalysis (Amberlyst-15)

Causality & Logic: Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin heavily functionalized with sulfonic acid groups. It provides the necessary proton density to activate the sterically hindered carbonyl without dissolving in the reaction matrix[7]. Because esterification produces water, which can deactivate the resin and halt the equilibrium, a Dean-Stark apparatus with toluene as a co-solvent is utilized to azeotropically trap and remove water, ensuring unidirectional reaction progress.

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask, add 5-methoxy-2-methylbenzoic acid (10.0 g, 60.2 mmol), absolute ethanol (50 mL, excess), and toluene (50 mL).

  • Catalyst Loading: Add 2.0 g of Amberlyst-15 (pre-washed with dry ethanol and dried under vacuum to remove residual moisture).

  • Reflux & Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (oil bath temperature). The toluene/ethanol/water azeotrope will condense, and water will separate in the trap.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Silica gel, 1:9 Ethyl Acetate/Hexanes). The starting material (acid) will remain near the baseline, while the product (ester) will migrate with an Rf of ~0.6.

  • Workup & Catalyst Recovery: Once the acid is fully consumed (approx. 10 hours), cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 resin (which can be washed with ethanol and reused).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash chromatography (silica, 1:19 ethyl acetate/hexanes) to yield a clear oil[3].

Protocol B: High-Efficiency Lewis Acid Catalysis (Scandium(III) Triflate)

Causality & Logic: Traditional Lewis acids (e.g., AlCl₃) rapidly hydrolyze and deactivate in the presence of the water byproduct. Scandium(III) triflate [Sc(OTf)₃] is a rare-earth Lewis acid that is 6[6]. Its small ionic radius and high coordination number allow it to continuously activate the sterically hindered ortho-methyl carbonyl group without being poisoned by water.

Step-by-Step Methodology:

  • Preparation: In a 100 mL flask, dissolve 5-methoxy-2-methylbenzoic acid (5.0 g, 30.1 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.74 g, 1.5 mmol, 5 mol%).

  • Reaction: Stir the mixture at 80 °C under an inert argon atmosphere for 5 hours.

  • Quenching: Cool to room temperature and quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any trace acidic species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation (Analytical): Confirm the product structure via ¹H NMR (300 MHz, CDCl₃). The successful formation of the ethyl ester is self-validated by the appearance of a characteristic quartet at δ 4.35 ppm (J = 7.1 Hz, 2H, -O-CH₂ -CH₃) and a triplet at δ 1.39 ppm (J = 7.2 Hz, 3H, -O-CH₂-CH₃ )[3].

Workflow Step1 1. Reaction Setup Mix Acid, EtOH, Catalyst Step2 2. Reflux & Monitor Dean-Stark / TLC Step1->Step2 Step3 3. Catalyst Recovery Filtration (Amberlyst-15) Step2->Step3 Step4 4. Solvent Evaporation Rotary Evaporator Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR & LC-MS Step5->Step6

Experimental workflow for heterogeneous catalytic esterification and product validation.

References

  • CymitQuimica: CAS 3168-59-0: 5-methoxy-2-methylbenzoic acid.
  • ChemUniverse: ethyl 5-methoxy-2-methylbenzoate [P99404].
  • European Patent Office: Isoindoline compounds for the treatment of spinal muscular atrophy and other uses - EP 2573080 A1.
  • UNIPI: Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • DergiPark: Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Figshare / Ind. Eng. Chem. Res.: Closed-Loop Model-Based Design of Experiments for Kinetic Model Discrimination and Parameter Estimation: Benzoic Acid Esterification on a Heterogeneous Catalyst.
  • ResearchGate: Recent Advances in Scandium(III) Triflate Catalysis: A Review.

Sources

Method

Application Note: A Scalable Protocol for the Synthesis of Ethyl 5-methoxy-2-methylbenzoate via Fischer Esterification

Introduction Ethyl 5-methoxy-2-methylbenzoate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural motifs are found in a variety of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5-methoxy-2-methylbenzoate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural motifs are found in a variety of biologically active molecules. The development of a robust, efficient, and scalable protocol for its production is critical for advancing research and enabling commercial viability. This application note provides a comprehensive guide for the synthesis of Ethyl 5-methoxy-2-methylbenzoate, focusing on the Fischer-Speier esterification method. We will delve into the reaction mechanism, provide a detailed, step-by-step protocol for a 100-gram scale synthesis, and address critical considerations for process safety, optimization, and quality control.

Synthesis Strategy: The Fischer-Speier Esterification

For the large-scale production of Ethyl 5-methoxy-2-methylbenzoate, the Fischer-Speier esterification is the method of choice. This reaction involves treating the parent carboxylic acid, 5-methoxy-2-methylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).

Rationale for Selection:

  • Economic Viability: The starting materials (carboxylic acid, ethanol) and the catalyst (sulfuric acid) are readily available and cost-effective, making the process economically favorable for scale-up.

  • High Atom Economy: The reaction is an acid-catalyzed condensation, with water as the only byproduct.

  • Process Simplicity: The reaction conditions are straightforward, primarily involving heating to reflux, followed by a standard aqueous work-up and purification.

1.1. Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] Understanding the mechanism is crucial for process optimization, particularly for driving the reaction to completion.

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][3][4]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular tautomerization creates a better leaving group (H₂O).[6]

  • Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product.

Fischer_Esterification start 5-methoxy-2-methylbenzoic acid protonated_acid Protonated Carboxylic Acid (Enhanced Electrophile) start->protonated_acid + H⁺ (from H₂SO₄) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃CH₂OH (Nucleophilic Attack) proton_transfer Protonated Intermediate (H₂O is now a good leaving group) tetrahedral_intermediate->proton_transfer Proton Transfer ester_h2o Protonated Ester + H₂O proton_transfer->ester_h2o - H₂O (Elimination) product Ethyl 5-methoxy-2-methylbenzoate ester_h2o->product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of Fischer-Speier Esterification.

Process Parameters for Scalable Synthesis

Scaling up a reaction requires careful control of key parameters. The Fischer esterification is an equilibrium-limited process; therefore, reaction conditions must be optimized to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][7]

ParameterRecommended SettingRationale & Scale-Up Considerations
Substrate Concentration 1.0 M (approx. in Ethanol)While higher concentrations can increase throughput, they may also lead to solubility issues or increased side reactions. This concentration provides a good balance.
Ethanol (Reactant/Solvent) 5 to 10 molar equivalents (or as solvent)Using a large excess of ethanol serves two purposes: it acts as the solvent and drives the reaction equilibrium forward to maximize the yield.[6][8] This is the most common and practical strategy for scale-up.
Catalyst Loading (H₂SO₄) 0.1 - 0.2 molar equivalents (approx. 5% v/v)Provides a sufficient rate of reaction without causing excessive charring or side reactions. On a large scale, the exothermic nature of adding concentrated H₂SO₄ to ethanol must be managed with controlled, slow addition and efficient cooling.
Reaction Temperature Reflux (approx. 78-80°C)Heating the mixture to the boiling point of ethanol ensures a reasonable reaction rate. Consistent heating and stirring are critical on a larger scale to avoid hot spots and ensure a homogeneous reaction mixture.
Reaction Time 8 - 16 hoursReaction progress should be monitored (e.g., by TLC or HPLC) to determine completion. Over-extending the reaction time offers no benefit and can lead to byproduct formation.

Detailed Protocol: 100-Gram Scale Production

This protocol details the synthesis of Ethyl 5-methoxy-2-methylbenzoate starting from 100 grams of 5-methoxy-2-methylbenzoic acid.

3.1. Equipment and Reagents

  • Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature control, 2L separatory funnel, rotary evaporator, vacuum distillation apparatus.

  • Reagents:

    • 5-methoxy-2-methylbenzoic acid (100 g)

    • Anhydrous Ethanol (1 L)

    • Concentrated Sulfuric Acid (98%) (50 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (2 x 500 mL)

    • Saturated Sodium Chloride (Brine) solution (250 mL)

    • Ethyl Acetate (for extraction) (1 L)

    • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification charge 1. Charge Reactor (Acid, Ethanol) cool 2. Cool to 0-5°C charge->cool add_catalyst 3. Add H₂SO₄ Slowly cool->add_catalyst reflux 4. Heat to Reflux (8-16h) add_catalyst->reflux cool_rxn 5. Cool to RT reflux->cool_rxn reduce_vol 6. Reduce Volume (Rotovap) cool_rxn->reduce_vol extract 7. Dilute & Extract (EtOAc, H₂O) reduce_vol->extract wash_bicarb 8. Wash with NaHCO₃ (Neutralize Acid) extract->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry Organic Layer (MgSO₄) wash_brine->dry filter_dry 11. Filter & Concentrate dry->filter_dry distill 12. Vacuum Distillation filter_dry->distill product Pure Product distill->product

Caption: Scaled-up production workflow for Ethyl 5-methoxy-2-methylbenzoate.

3.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the 2L three-neck flask with a mechanical stirrer, reflux condenser, and a gas outlet connected to a bubbler.

  • Reagent Charging: To the flask, add 5-methoxy-2-methylbenzoic acid (100 g) and anhydrous ethanol (1 L). Begin stirring to dissolve the solid.

  • Catalyst Addition: Cool the stirred mixture in an ice-water bath to 0-5°C. CAUTION: Slowly and carefully add concentrated sulfuric acid (50 mL) dropwise via an addition funnel over 30-45 minutes. The addition is highly exothermic; maintain the internal temperature below 20°C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 78°C) using the heating mantle. Maintain reflux for 8-16 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting carboxylic acid is consumed.

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately 70% using a rotary evaporator to remove the excess ethanol.

  • Extraction: Transfer the concentrated residue to a 2L separatory funnel. Dilute with ethyl acetate (500 mL) and deionized water (500 mL). Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with two 500 mL portions of saturated sodium bicarbonate solution.[9][10] CAUTION: This will neutralize the residual sulfuric acid and any unreacted carboxylic acid, causing CO₂ evolution. Swirl the unstoppered funnel initially and vent frequently during shaking to release pressure. After the final wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with 250 mL of saturated brine solution to remove residual water and break any emulsions.

  • Drying and Filtration: Drain the organic layer into a large flask and add anhydrous magnesium sulfate. Swirl and let it stand for 20 minutes. Filter the drying agent by gravity or vacuum filtration.

  • Final Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the crude ester as an oil.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity Ethyl 5-methoxy-2-methylbenzoate.[9]

Quality Control and Characterization

The purity of the final product should be assessed to ensure it meets the required specifications for downstream applications.

Analysis TechniqueExpected Result / Specification
Appearance Colorless to pale yellow oil.
¹H NMR Spectra should be consistent with the structure of Ethyl 5-methoxy-2-methylbenzoate, showing characteristic peaks for ethyl, methyl, methoxy, and aromatic protons.
GC-MS Purity ≥ 98%. The mass spectrum should show the correct molecular ion peak (m/z = 194.23).
FT-IR Strong C=O stretch (ester) around 1720 cm⁻¹, C-O stretches around 1250-1050 cm⁻¹.

Safety and Hazard Management

Scaling up chemical synthesis necessitates a rigorous approach to safety.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Personnel must be trained on the specific hazards of each chemical. An eyewash station and safety shower must be immediately accessible.[11]

  • Chemical-Specific Hazards:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns.[12][13] It is a strong oxidant and reacts violently with water and organic materials, releasing significant heat.[12]

    • Ethanol: Highly flammable liquid and vapor.[14] Keep away from ignition sources.

  • Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Chemical splash goggles and a full-face shield are mandatory, especially when handling concentrated sulfuric acid.[13][15]
Hand Protection Wear appropriate chemical-resistant gloves. For sulfuric acid, butyl or neoprene rubber gloves are recommended.[11] Standard nitrile gloves offer insufficient protection against concentrated H₂SO₄.[11]
Body Protection A flame-retardant lab coat is required. When handling larger quantities, an acid-resistant apron should be worn.[15]
Emergency Procedures
Sulfuric Acid Spill Neutralize with an alkaline material like sodium bicarbonate or soda ash.[15] Do not use water directly on a concentrated spill as it will generate heat and splatter.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[12][13][15] Remove contaminated clothing while flushing.
Eye Contact Immediately flush eyes with gently flowing water for at least 30 minutes, holding the eyelids open.[13] Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12][13]

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet SULPHURIC ACID 5% in 25% Alcohol Bulk.
  • University of Toronto. (n.d.). Lab5 procedure esterification.
  • ACS Publications. (1997). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development.
  • SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
  • Canadian Centre for Occupational Health and Safety. (2025). CCOHS: Sulfuric Acid.
  • University of Michigan. (n.d.). Sulfuric Acid - Environment, Health & Safety.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid.
  • Benchchem. (n.d.). Methyl 5-ethoxy-2-methylbenzoate.
  • National Institutes of Health. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC.
  • Marcel Dekker, Inc. (2001). A PRACTICAL AND CONVENIENT SYNTHESIS OF METHYL 5-FORMYL- 3-METHOXYBENZOATE. Synthetic Communications, 31(12), 1921–1926.
  • PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate.
  • ChemUniverse. (n.d.). ethyl 5-methoxy-2-methylbenzoate [P99404].
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Science Learning Center. (n.d.). Preparation of Methyl Benzoate.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate.
  • BenchChem. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.
  • SciSpace. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 5-methoxy-2-methylbenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of Ethyl 5-methoxy-2-methylbenzoate using High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Ethyl 5-methoxy-2-methylbenzoate using High-Performance Liquid Chromatography (HPLC). We present two detailed protocols for both reversed-phase and normal-phase chromatography, designed to yield high-purity material suitable for research, development, and quality control applications. The methodologies are grounded in the physicochemical properties of the target compound and are developed to be both robust and efficient. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for isolating this compound from complex mixtures.

Introduction and Purification Rationale

Ethyl 5-methoxy-2-methylbenzoate (C₁₁H₁₄O₃, M.W. 194.23 g/mol ) is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds[1][2]. The presence of methoxy and methyl substituents on the benzoate ring influences its chemical reactivity and biological activity[3]. As with many synthetic organic compounds, the crude product from a reaction mixture often contains unreacted starting materials, byproducts, and other impurities. For its use in subsequent synthetic steps or biological assays, achieving high purity is paramount.

Liquid chromatography, particularly HPLC, is a powerful technique for the purification of such moderately polar small molecules.[] Its high resolution allows for the separation of closely related impurities, ensuring the final product meets stringent purity requirements. This application note details the strategic development of a purification workflow, from understanding the compound's properties to implementing a validated HPLC protocol.

Physicochemical Properties and Method Development Strategy

A successful purification strategy begins with an understanding of the target molecule's physical and chemical properties. Ethyl 5-methoxy-2-methylbenzoate is a moderately polar compound due to the presence of the ester and ether functional groups, while also possessing non-polar character from the aromatic ring and alkyl substituents. It is practically insoluble in water but miscible with common organic solvents like ethanol, methanol, and acetonitrile[5][6].

The aromatic benzene ring provides a strong chromophore, making UV detection a highly effective and sensitive method for monitoring the purification process. Based on the structure of similar benzoate derivatives, a strong UV absorbance is expected around 254 nm.[7]

Given its intermediate polarity, both reversed-phase (RP) and normal-phase (NP) chromatography are viable purification modes.

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. It utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobic interactions; more non-polar compounds are retained longer. RP-HPLC is an excellent choice for purifying Ethyl 5-methoxy-2-methylbenzoate from more polar or more non-polar impurities.[7][8]

  • Normal-Phase (NP) HPLC: This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). Separation is based on polar interactions, with more polar compounds having longer retention times. NP-HPLC can be particularly effective for separating isomers or compounds with very similar polarity that may be difficult to resolve by RP-HPLC.[9]

Our primary recommended method will be Reversed-Phase HPLC due to its robustness, reproducibility, and the broad availability of high-quality C18 columns. A Normal-Phase method will be provided as a valuable alternative.

Purification Workflow Overview

The overall process for the purification of Ethyl 5-methoxy-2-methylbenzoate is outlined below. This workflow ensures a systematic approach from the crude material to the final, high-purity compound.

Purification_Workflow Crude Crude Sample (Ethyl 5-methoxy-2-methylbenzoate) Dissolve Dissolve in Minimum Volume of Mobile Phase or Stronger Solvent Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Preparative HPLC Injection (RP-HPLC or NP-HPLC) Filter->HPLC Collect Collect Fractions Based on UV Detector Signal HPLC->Collect Analyze Analyze Fractions (e.g., Analytical HPLC or TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Pure_Product High-Purity Product (>98%) Evaporate->Pure_Product

Caption: Workflow for the HPLC purification of Ethyl 5-methoxy-2-methylbenzoate.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification (Primary Method)

This protocol is designed for robust, high-resolution purification and is the recommended starting point.

4.1. Instrumentation and Materials

  • Preparative HPLC system with a gradient pump and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Fraction collector.

  • Analytical HPLC system for purity analysis.

  • Rotary evaporator.

  • HPLC-grade acetonitrile (ACN) and water.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Crude Ethyl 5-methoxy-2-methylbenzoate.

4.2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 20-50 mg/mL. If solubility is an issue, methanol can be used. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

4.3. Chromatographic Conditions

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 20 minutes
Flow Rate 18 mL/min
Injection Volume 1-5 mL (depending on concentration and column loading capacity)
Detection UV at 254 nm
Column Temperature Ambient (or 30°C for better reproducibility)[10]

4.4. Step-by-Step Procedure

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Run & Fraction Collection: Start the gradient run. Monitor the chromatogram in real-time and begin collecting fractions as the main peak begins to elute. Collect small fractions across the entire peak to isolate the purest portions.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or Thin Layer Chromatography (TLC) to determine the purity of each.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product: Dry the resulting pure compound under high vacuum to remove any residual solvent.

Protocol 2: Normal-Phase HPLC Purification (Alternative Method)

This method is an excellent alternative, especially for separating isomers or closely related impurities that are not resolved by reversed-phase chromatography.

4.1. Instrumentation and Materials

  • Preparative HPLC system with a gradient pump and UV/Vis detector.

  • Normal-phase silica column (e.g., 250 x 20 mm, 5 µm particle size).

  • Fraction collector.

  • Rotary evaporator.

  • HPLC-grade n-hexane and ethyl acetate (EtOAc).

  • Syringe filters (0.45 µm, PTFE).

  • Crude Ethyl 5-methoxy-2-methylbenzoate.

4.2. Preparation of Solutions

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl acetate.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the starting mobile phase (e.g., 95:5 Hexane:EtOAc). If solubility is low, dichloromethane can be used as a solvent, but ensure it is compatible with your column. Filter the solution through a 0.45 µm PTFE syringe filter.

4.3. Chromatographic Conditions

ParameterValue
Column Silica, 250 x 20 mm, 5 µm
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient 5% B to 40% B over 20 minutes
Flow Rate 15 mL/min
Injection Volume 1-5 mL
Detection UV at 254 nm
Column Temperature Ambient

4.4. Step-by-Step Procedure

  • System Equilibration: Equilibrate the silica column with the starting mobile phase (95% A, 5% B) until a stable baseline is observed. This is critical in normal-phase chromatography.

  • Sample Injection: Inject the filtered sample.

  • Chromatographic Run & Fraction Collection: Initiate the gradient. Collect fractions corresponding to the main peak detected by the UV detector.

  • Fraction Analysis: Use TLC (with a similar solvent system) or analytical HPLC to assess the purity of the collected fractions.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvents via rotary evaporation.

  • Final Product: Dry the purified compound under high vacuum.

Conclusion and Best Practices

The protocols described provide a reliable framework for the high-purity isolation of Ethyl 5-methoxy-2-methylbenzoate. The choice between reversed-phase and normal-phase chromatography will depend on the specific impurity profile of the crude mixture. For general-purpose purification, the reversed-phase method is recommended due to its robustness and reproducibility.

Key Best Practices:

  • Always filter samples before injection to protect the column and system from particulates.

  • Perform a small analytical run before scaling up to a preparative scale to confirm retention times and resolution.

  • Ensure the sample is fully dissolved in the injection solvent to avoid precipitation on the column.

  • Thoroughly dry the final product to remove all traces of chromatography solvents.

By adhering to these protocols and best practices, researchers can consistently obtain high-purity Ethyl 5-methoxy-2-methylbenzoate, ensuring the integrity and reliability of their subsequent experiments and applications.

References

  • SIELC Technologies. (2018, February 17). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. Separation of epimeric aromatic acid (-)-menthol esters by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as an additive. Retrieved from [Link]

  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 18). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]

  • PubChem - National Institutes of Health. Ethyl 5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • PubMed. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. Retrieved from [Link]

  • Biotage. (2023, January 30). How does an alkaline pH affect normal-phase flash chromatography separations?. Retrieved from [Link]

  • ChemUniverse. ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). Ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • USP. (2025, February 14). Ethyl Benzoate. Retrieved from [Link]

  • Wikipedia. Methyl benzoate. Retrieved from [Link]

  • ChemWhat. ETHYL 2-HYDROXY-5-METHYLBENZOATE. Retrieved from [Link]

  • NIST WebBook. Benzoic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-methoxy-2-methylbenzoate

Welcome to the technical support and troubleshooting center for the esterification of 5-methoxy-2-methylbenzoic acid[1]. This guide is engineered for researchers and drug development professionals experiencing stalled ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the esterification of 5-methoxy-2-methylbenzoic acid[1]. This guide is engineered for researchers and drug development professionals experiencing stalled kinetics, incomplete conversions, or degradation during synthesis.

Below, we provide a diagnostic workflow, mechanistic FAQs, comparative yield data, and self-validating experimental protocols to ensure high-yield esterification.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield of Ethyl 5-methoxy-2-methylbenzoate CheckTLC Analyze Reaction Mixture (TLC / LC-MS) Start->CheckTLC Unreacted High Unreacted Acid (Incomplete Conversion) CheckTLC->Unreacted Degradation Multiple Side Products (Degradation) CheckTLC->Degradation Steric Cause: Ortho-Methyl Steric Hindrance Unreacted->Steric Equilibrium Cause: Water Accumulation (Equilibrium Limit) Unreacted->Equilibrium AcidCleavage Cause: H2SO4 induced Ether Cleavage Degradation->AcidCleavage Solution2 Action: Switch to Base-Promoted SN2 Alkylation (EtI / K2CO3) Steric->Solution2 Solution1 Action: Add 3Å Sieves or Dean-Stark w/ Toluene Equilibrium->Solution1 Solution3 Action: Switch to Milder Catalyst (p-TsOH) AcidCleavage->Solution3

Diagnostic workflow for troubleshooting low yields in 5-methoxy-2-methylbenzoate synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Fischer esterification of 5-methoxy-2-methylbenzoic acid stalling at 30-40% yield? A: The primary culprit is steric hindrance . The methyl group at the ortho position (C2) physically shields the protonated carbonyl carbon. This steric bulk significantly increases the activation energy required for the ethanol nucleophile to attack and form the necessary tetrahedral intermediate[2]. Furthermore, because Fischer esterification is an equilibrium-driven process, the slow forward kinetics allow the reverse hydrolysis reaction to compete heavily unless water is aggressively removed[3].

Q2: I am using concentrated H₂SO₄ as a catalyst. Why am I seeing a complex mixture of degradation products on my TLC plate? A: While sulfuric acid is a textbook catalyst, prolonged reflux of 5-methoxy-2-methylbenzoic acid in strong protic acids leads to side reactions. The strongly acidic environment can promote the cleavage of the electron-rich 5-methoxy ether linkage or cause unwanted aromatic sulfonation over time. Causality & Solution: To prevent degradation while maintaining catalytic turnover, switch to a milder, non-volatile organic acid like p-Toluenesulfonic acid (p-TsOH)[4].

Q3: How can I effectively remove water to push the equilibrium if ethanol is both my reactant and solvent? A: Ethanol and water are fully miscible and form an azeotrope, making a standard Dean-Stark trap ineffective if ethanol is the only solvent used. To leverage Le Chatelier’s principle, you must introduce toluene as a co-solvent. Toluene forms a heterogeneous azeotrope with water, allowing the denser water byproduct to phase-separate and sink to the bottom of the Dean-Stark trap[2]. Alternatively, adding activated 3Å molecular sieves directly to the reaction flask will sequester water molecules as they form[4].

Q4: Is there a synthetic route that completely bypasses the steric hindrance of the ortho-methyl group? A: Yes. The most reliable method for sterically hindered carboxylic acids is Base-Promoted O-Alkylation (or alternatively, a Steglich esterification using EDC/DMAP[5]). By treating the acid with a mild base (e.g., K₂CO₃), you deprotonate the acid to generate a highly nucleophilic carboxylate anion. Reacting this intermediate with ethyl iodide (EtI) shifts the reaction mechanism from a sterically hindered nucleophilic acyl substitution to a rapid, unhindered Sₙ2 substitution at the ethyl halide.

Quantitative Yield Optimization Data

The following table summarizes how different synthetic strategies overcome the specific mechanistic limitations of 5-methoxy-2-methylbenzoic acid.

Synthesis MethodReagents & ConditionsTypical TimeExpected YieldMechanistic AdvantageLimitation
Standard Fischer EtOH, H₂SO₄ (cat.), Reflux16–24 h30–45%Low cost, simple setup.Fails to overcome ortho-methyl steric hindrance; equilibrium limited.
Modified Fischer EtOH, Toluene, p-TsOH, Dean-Stark, 110°C24–30 h65–75%Azeotropic water removal forces equilibrium forward[2].Slow kinetics due to persistent steric bulk at the carbonyl.
Steglich Coupling EtOH, EDC, DMAP, DCM, 25°C12 h80–85%Mild room-temperature conditions prevent ether cleavage[5].High reagent cost; requires careful removal of urea byproducts.
O-Alkylation (Sₙ2) EtI, K₂CO₃, DMF, 60°C4–6 h>90% Completely bypasses carbonyl steric hindrance via Sₙ2 attack.Requires handling of toxic alkyl halides (Ethyl Iodide).

Validated Experimental Protocols

Protocol A: Modified Fischer Esterification (Azeotropic Water Removal)

Use this protocol if you must avoid alkyl halides and prefer traditional acid catalysis. The use of p-TsOH prevents ether cleavage, while toluene enables physical water removal.

Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask, add 5-methoxy-2-methylbenzoic acid (1.0 eq), absolute ethanol (5.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (to achieve a 0.5 M concentration).

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at ~115°C). Causality: As the reaction proceeds, the toluene-water azeotrope vaporizes, condenses, and falls into the trap. Water (being denser) separates and is removed from the equilibrium system[2].

  • Monitoring: Reflux for 24 hours. Monitor the disappearance of the starting material via TLC (Eluent: 3:1 Hexanes/EtOAc, visualized with UV).

  • Self-Validating Workup: Cool to room temperature and dilute with Ethyl Acetate. Wash the organic layer twice with saturated aqueous NaHCO₃. Note: Vigorous gas evolution (CO₂) confirms the neutralization and removal of the p-TsOH catalyst and any unreacted starting acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Base-Promoted O-Alkylation (High-Yield Sₙ2 Alternative)

This is the recommended protocol for maximizing yield, as it entirely circumvents the steric blockage caused by the ortho-methyl group.

Step-by-Step Methodology:

  • Carboxylate Formation: In a dry flask under nitrogen, dissolve 5-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes. Causality: This pre-incubation ensures complete deprotonation, converting the acid into a highly nucleophilic potassium carboxylate salt.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

  • Heating: Warm the reaction to 60°C and stir for 4–6 hours. The reaction transitions from a cloudy suspension to a finer dispersion as the Sₙ2 substitution occurs.

  • Self-Validating Workup: Cool to room temperature and quench with distilled water (3x the volume of DMF). Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Note: DMF is highly soluble in organic solvents; the LiCl wash is critical to pull residual DMF into the aqueous phase.

  • Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to afford highly pure Ethyl 5-methoxy-2-methylbenzoate.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
  • Technical Support Center: Optimizing Fischer Esterification Reaction Time.BenchChem.
  • CAS 3168-59-0: 5-methoxy-2-methylbenzoic acid.CymitQuimica.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification).OrgoSolver.
  • How can I improve the yield of my Fischer Esterification?Reddit (r/Chempros).

Sources

Optimization

Technical Support Center: Optimizing Temperature and Solvent Conditions for Ethyl 5-methoxy-2-methylbenzoate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support center for the synthesis of Ethyl 5-methoxy-2-methylbenzoate. This guide is structured for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of Ethyl 5-methoxy-2-methylbenzoate. This guide is structured for researchers, chemists, and drug development professionals to navigate the nuances of this specific esterification. We will move beyond standard protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of Ethyl 5-methoxy-2-methylbenzoate is most commonly achieved via Fischer-Speier esterification, a classic acid-catalyzed reaction between 5-methoxy-2-methylbenzoic acid and ethanol.[1] While straightforward in principle, achieving high yield and purity requires careful control over reaction conditions, primarily temperature and the solvent environment. This reaction is governed by equilibrium, making its optimization a perfect case study in applying fundamental chemical principles.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the optimization of the Fischer esterification for this specific compound.

Q1: What is the core principle I should focus on to maximize my product yield? A: The entire optimization strategy hinges on Le Chatelier's Principle.[3] The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[4][5] To achieve a high yield, you must shift this equilibrium to the product side. This is practically achieved in two primary ways:

  • Use of an Excess Reactant: By using a large excess of one reactant, typically the less expensive one (in this case, ethanol), the reaction is driven forward by mass action.[3][5][6]

  • Removal of a Product: Water is a byproduct of the reaction. Actively removing it as it forms will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the desired ester.[2][4]

Q2: How does temperature critically affect the reaction? A: Temperature plays a dual role. Firstly, it must be high enough to overcome the activation energy barrier, thus ensuring a reasonable reaction rate.[5][7] Most Fischer esterifications are conducted at the reflux temperature of the alcohol or solvent mixture.[8] However, excessively high temperatures can be detrimental, potentially leading to side reactions like the self-condensation of ethanol to form diethyl ether, which reduces yield and complicates purification.[9] The optimal temperature is therefore a balance between reaction rate and selectivity.[8][10]

Q3: Beyond dissolving reactants, what is the strategic role of the solvent system? A: The solvent system is a key optimization parameter. While ethanol can act as both a reactant and a solvent, introducing a co-solvent can offer significant advantages.[11]

  • Azeotropic Water Removal: Using a non-polar, water-immiscible solvent like toluene or cyclohexane allows for the use of a Dean-Stark apparatus.[2][12] The solvent forms a low-boiling azeotrope with the water produced, which is distilled off, physically removing it from the reaction and driving it to completion.

  • Kinetic Effects: The polarity and hydrogen bonding capability of the solvent can influence the reaction rate. Studies have shown that solvents with low hydrogen bond basicity can accelerate esterification reactions.

Q4: Which acid catalyst is best for this reaction? A: Strong Brønsted acids are the standard. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective choices.[2][8]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a mild dehydrating agent, which can help shift the equilibrium.[5]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is also highly effective. Typically, a catalytic amount of 1-5 mol% is sufficient. Using an excessive amount of catalyst can promote side reactions and makes the final neutralization and work-up more challenging.[8]

Q5: Can modern techniques like microwave synthesis be applied here? A: Absolutely. Microwave-assisted synthesis is a powerful tool for accelerating Fischer esterifications, often reducing reaction times from hours to mere minutes.[13][2] The rapid, uniform heating can significantly increase the reaction rate. For this specific reaction, using a sealed-vessel microwave reactor allows for temperatures to be raised above the atmospheric boiling point of ethanol, dramatically speeding up the process.[14] This is particularly useful for rapid screening of conditions during optimization.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My yield of Ethyl 5-methoxy-2-methylbenzoate is consistently low.

  • Primary Symptom: The isolated yield of the desired ester is significantly lower than expected, with TLC or GC analysis showing a large amount of unreacted 5-methoxy-2-methylbenzoic acid.

  • Potential Cause 1: Equilibrium Not Driven to Completion.

    • Scientific Rationale: The reaction has reached equilibrium with substantial starting material still present. The reversible nature of the reaction is the most common cause of low yields in Fischer esterifications.[2]

    • Solution:

      • Increase Excess Alcohol: Instead of 5 equivalents of ethanol, try using 10-20 equivalents. This will shift the equilibrium towards the product side via mass action.[6]

      • Remove Water: If not already doing so, switch to a solvent system like toluene and use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is one of the most effective methods to ensure high conversion.[2][3]

  • Potential Cause 2: Inefficient Work-up.

    • Scientific Rationale: The starting carboxylic acid is acidic and must be removed from the organic layer before purification. An incomplete wash with base will leave acidic starting material in your crude product.

    • Solution: During the work-up, ensure the aqueous wash with sodium bicarbonate (NaHCO₃) or a similar base is thorough.[11] After shaking the separatory funnel, test the aqueous layer with pH paper to confirm it is basic (pH > 8). If not, repeat the basic wash. This converts the unreacted benzoic acid into its water-soluble carboxylate salt, which is then removed in the aqueous layer.[9]

Issue 2: The reaction is extremely slow or appears to stall.

  • Primary Symptom: Monitoring the reaction by TLC shows very slow consumption of the starting material, even after several hours.

  • Potential Cause 1: Suboptimal Temperature.

    • Scientific Rationale: The reaction has a significant activation energy and requires sufficient thermal energy to proceed at a practical rate.[7]

    • Solution: Ensure your reaction is being heated to the appropriate reflux temperature. For a reaction in pure ethanol, this is around 78 °C. If using a higher-boiling co-solvent like toluene, ensure the temperature is reaching the boiling point of the mixture (80-110 °C).

  • Potential Cause 2: Insufficient or Inactive Catalyst.

    • Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[1][6] An insufficient amount or degraded catalyst will result in a sluggish reaction.

    • Solution: Ensure you are using a truly catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH.[8] If you suspect your acid is old or has absorbed moisture, use a fresh bottle.

  • Potential Cause 3: Water in Reagents.

    • Scientific Rationale: The presence of water at the start of the reaction will inhibit it by immediately shifting the equilibrium towards the starting materials.

    • Solution: Use anhydrous ethanol and solvents if possible. While the reaction produces water, starting with dry reagents gives it the best possible chance to move forward.

Issue 3: I'm observing a significant byproduct, complicating purification.

  • Primary Symptom: NMR or GC-MS analysis of the crude product shows a notable impurity besides the starting materials and desired ester.

  • Potential Cause: Ether Formation.

    • Scientific Rationale: Under strongly acidic conditions and at elevated temperatures, the alcohol (ethanol) can undergo self-condensation to form an ether (diethyl ether).[9] This is more common with primary alcohols and prolonged reaction times at high temperatures.

    • Solution:

      • Moderate Temperature: Use the lowest effective reaction temperature. If using a Dean-Stark setup with toluene, the reaction can often be driven to completion at a lower temperature than might be required in a simple reflux setup.

      • Avoid Excessive Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the work-up. Unnecessarily long heating times can promote side reactions.

Part 3: Experimental Protocols & Data

Data Summary: Impact of Conditions on Esterification

The following table summarizes expected outcomes based on different experimental setups for the synthesis of Ethyl 5-methoxy-2-methylbenzoate.

ConditionTypical TemperatureTypical Reaction TimeExpected YieldKey Advantage
Protocol 1: Excess Ethanol (Solvent)~78 °C (Reflux)8 - 16 hoursModerate-GoodSimple setup, no additional solvents needed.
Protocol 2: Ethanol with Toluene & Dean-Stark~80-110 °C (Reflux)4 - 8 hoursExcellentActively removes water, drives to completion.[2]
Protocol 3: Microwave-Assisted130 - 150 °C15 - 30 minutesGood-ExcellentExtremely rapid, ideal for optimization.[14]
Protocol 1: Classical Synthesis via Reflux in Excess Ethanol

This protocol is a straightforward method relying on a large excess of ethanol to drive the reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxy-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous ethanol (15-20 eq). The ethanol serves as both reactant and solvent.

  • Stir the mixture until the carboxylic acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the stirring solution.[6]

  • Heating: Heat the mixture to a gentle reflux (~78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until the aqueous layer is basic), and finally with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude Ethyl 5-methoxy-2-methylbenzoate can be purified by vacuum distillation or column chromatography on silica gel.[8][15]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation for rapid reaction times.[13]

  • Reaction Setup: In a microwave-safe sealed vessel, combine 5-methoxy-2-methylbenzoic acid (1.0 eq) and anhydrous ethanol (10-15 eq).

  • Add a catalytic amount of concentrated sulfuric acid (~2-3 mol%).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate at a set temperature of 130-140 °C for 15-20 minutes.[14]

  • Work-up and Purification: After the reaction, cool the vessel to room temperature. Follow the same work-up and purification steps as described in Protocol 1.

Part 4: Visual Guides & Workflows

Fischer Esterification Mechanism

The reaction proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway.[4]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Product Formation Protonation 1. Protonation (H+) Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Attack 2. Nucleophilic Attack (Ethanol) Tetrahedral_Int Tetrahedral Intermediate Attack->Tetrahedral_Int Proton_Transfer 3. Proton Transfer Water_Formation 4. Elimination of Water Proton_Transfer->Water_Formation Protonated_Ester Protonated Ester Water_Formation->Protonated_Ester Deprotonation 5. Deprotonation Final_Ester Final Ester Product Deprotonation->Final_Ester

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow Start Low Yield of Ester Check_TLC Analyze crude by TLC/GC: Is significant starting material present? Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction (Equilibrium Issue) Check_TLC->Incomplete_Rxn  Yes   Side_Products Problem: Side Reaction (e.g., Ether Formation) Check_TLC->Side_Products  No, other spots observed   Action_Equilibrium Solution: 1. Increase excess of Ethanol. 2. Use Dean-Stark to remove H₂O. Incomplete_Rxn->Action_Equilibrium Action_Temp Solution: 1. Lower reaction temperature. 2. Reduce reaction time. Side_Products->Action_Temp

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Gao, H. et al. (2017). Predicting the Solvent Effect on Esterification Kinetics. PubMed. Available at: [Link]

  • García, J. I. et al. (2008). Esterification in Ionic Liquids: The Influence of Solvent Basicity. ACS Publications. Available at: [Link]

  • Jadhav, A. H. et al. (n.d.). Effect of Various Solvents on the Esterification Reaction. ResearchGate. Available at: [Link]

  • Lüning, J. et al. (2015). Solvent effects on esterification equilibria. Semantic Scholar. Available at: [Link]

  • PatSnap (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. PatSnap Eureka. Available at: [Link]

  • St-Jean, F. et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. Available at: [Link]

  • St-Jean, F. et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. Available at: [Link]

  • SSERC (n.d.). Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Microscale preparation of ethyl benzoate. RSC Education. Available at: [Link]

  • Scribd (n.d.). Synthesis of Ester. Scribd. Available at: [Link]

  • Prasad, K. et al. (1997). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. ACS Publications. Available at: [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • University Handout (n.d.).
  • The Organic Chemistry Tutor (2016). Fischer Esterification Reaction Mechanism. YouTube. Available at: [Link]

  • Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Minakata, S. et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Oxford Academic. Available at: [Link]

  • Zhao, Z. & Thurkauf, A. (2001). A PRACTICAL AND CONVENIENT SYNTHESIS OF METHYL 5-FORMYL- 3-METHOXYBENZOATE. Synthetic Communications. Available at: [Link]

  • San, N. H. et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Available at: [Link]

Sources

Troubleshooting

Reducing reaction time for Ethyl 5-methoxy-2-methylbenzoate esterification

A Guide to Accelerating a Challenging Esterification Welcome to the technical support hub for the synthesis of Ethyl 5-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Accelerating a Challenging Esterification

Welcome to the technical support hub for the synthesis of Ethyl 5-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific esterification reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and significantly reduce your reaction times.

The esterification of 5-methoxy-2-methylbenzoic acid presents a common yet significant challenge: steric hindrance. The ortho-methyl group on the benzoic acid ring impedes the approach of the ethanol nucleophile, often leading to sluggish reactions and incomplete conversions under standard conditions. This guide provides a structured approach to overcoming this hurdle.

Troubleshooting Guide: Why Is My Reaction So Slow?

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My esterification has been running for hours with minimal product formation. What are the primary factors I should investigate?

A slow or stalled reaction is the most frequent issue. The root cause almost always lies in one of three areas: insufficient catalytic activity, the presence of water, or unfavorable reaction equilibrium. The steric hindrance from the ortho-methyl group exacerbates all of these factors.

Below is a systematic workflow to diagnose and resolve the issue.

G cluster_solutions Corrective Actions Start Reaction is Slow Check_Catalyst 1. Catalyst Check - Is it a strong acid? - Is concentration adequate? Start->Check_Catalyst Check_Water 2. Water Removal - Are reactants dry? - Is active removal in place? Check_Catalyst->Check_Water Catalyst OK Sol_Catalyst Use H₂SO₄ or p-TsOH (1-5 mol%) Check_Catalyst->Sol_Catalyst Issue Found Check_Equilibrium 3. Equilibrium Position - Is ethanol in large excess? Check_Water->Check_Equilibrium System is Dry Sol_Water Use Dean-Stark trap or add molecular sieves Check_Water->Sol_Water Issue Found Solution Problem Solved Check_Equilibrium->Solution Equilibrium Shifted Sol_Equilibrium Increase ethanol to >10 eq. or use as solvent Check_Equilibrium->Sol_Equilibrium Issue Found

Caption: A troubleshooting workflow for slow esterification reactions.

Q2: How does my choice of acid catalyst impact the reaction rate, especially with this sterically hindered substrate?

Your choice of catalyst is critical. The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic ethanol.

For a sterically hindered substrate like 5-methoxy-2-methylbenzoic acid, a strong Brønsted acid is essential to maximize the concentration of the activated (protonated) carboxylic acid at any given moment.

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol%Highly effective, inexpensive, and acts as a dehydrating agent.[2]Can cause charring at high temperatures; harsh workup required.
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol%Strong acid, crystalline solid (easy to handle), less oxidizing than H₂SO₄.[2]More expensive than H₂SO₄.
Solid Acid Catalysts 10 wt%Reusable, environmentally friendly, simple filtration-based removal. Examples include modified Montmorillonite K10 or Zirconium/Titanium oxides.[3][4]May have lower activity, requiring higher temperatures or longer times.[3]

Recommendation: Start with concentrated sulfuric acid (2-3 mol%). It is highly effective and its dehydrating properties provide an additional benefit.

Q3: Can I simply increase the temperature to speed up the reaction? What are the limitations?

Yes, increasing the temperature is a valid strategy as it increases the rate of nearly all elementary reaction steps. For this reaction, refluxing is standard. The temperature will be dictated by the boiling point of the alcohol or the solvent used.[2]

  • Ethanol as Solvent: Refluxing will maintain a temperature of approximately 78°C.

  • Toluene as Solvent (with Dean-Stark): Refluxing will raise the temperature to ~110°C, significantly accelerating the reaction while also efficiently removing water.

Limitations:

  • Side Reactions: Excessively high temperatures can promote side reactions, such as the dehydration of ethanol to form diethyl ether, although this is more of a concern with a very high catalyst load.

  • Stability: Ensure your starting material and product are stable at the chosen temperature for the required reaction time.

Q4: How critical is water removal, and what are the best methods?

Water removal is paramount for driving the reaction to completion. Esterification is a reversible equilibrium reaction.[1][5]

Carboxylic Acid + Alcohol ⇌ Ester + Water

According to Le Châtelier's Principle, removing a product (water) from the system will shift the equilibrium to the right, favoring the formation of more ester.[5] Given the slow kinetics of this specific reaction, active water removal is one of the most effective ways to reduce the overall time.

Effective Methods for Water Removal:

  • Dean-Stark Apparatus: This is the most effective method. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils, condenses in the Dean-Stark trap, and separates into two phases. The denser water is collected in the trap while the solvent overflows back into the reaction flask.[2]

  • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water as it is formed. This is a simpler setup than a Dean-Stark apparatus.

  • Using Excess Alcohol: While not a removal method, using a large excess of ethanol (e.g., as the solvent) also shifts the equilibrium toward the products.[1] Studies have shown that increasing from equimolar amounts to a 10-fold excess of alcohol can dramatically increase ester yield at equilibrium.[1]

Frequently Asked Questions (FAQs)

What is the underlying mechanism, and why is it so slow?

The Fischer esterification proceeds via a multi-step mechanism. The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

G Reactants Carboxylic Acid + Ethanol Protonation Protonated Carbonyl Reactants->Protonation H⁺ (Catalyst) Attack Nucleophilic Attack (Rate-Limiting Step) Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Water_Loss Loss of Water Tetrahedral->Water_Loss Proton Transfer Ester Ester Product Water_Loss->Ester -H⁺

Sources

Optimization

Best storage conditions to prevent degradation of Ethyl 5-methoxy-2-methylbenzoate

Technical Support Center: Ethyl 5-methoxy-2-methylbenzoate Introduction: This guide provides comprehensive technical support for the proper storage and handling of Ethyl 5-methoxy-2-methylbenzoate (CAS No. 855949-35-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-methoxy-2-methylbenzoate

Introduction: This guide provides comprehensive technical support for the proper storage and handling of Ethyl 5-methoxy-2-methylbenzoate (CAS No. 855949-35-8). As a specialized aromatic ester, its stability is paramount for ensuring experimental reproducibility and the integrity of research outcomes in pharmaceutical development and chemical synthesis. This document addresses common questions and troubleshooting scenarios encountered by researchers, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for Ethyl 5-methoxy-2-methylbenzoate?

The primary goal for storing Ethyl 5-methoxy-2-methylbenzoate is to mitigate the principal degradation pathways: hydrolysis, photodegradation, and oxidation.

A1: For optimal stability, the compound should be stored under controlled conditions that limit its exposure to moisture, light, and oxygen.

  • Temperature: Refrigeration at 2-8°C (36-46°F) is strongly recommended. A safety data sheet for the analogous compound, Methyl 5-methoxy-2-methyl-benzoic acid methyl ester, specifies storage at 2-8°C.[1] Low temperatures slow down the rate of all chemical reactions, including degradation. While freezing is possible, avoid repeated freeze-thaw cycles which can introduce moisture condensation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . Esters should ideally be stored under dry nitrogen to exclude both air and moisture.[2] This is crucial for preventing potential long-term oxidation. For daily use, tightly sealing the container after quickly dispensing the material is sufficient.

  • Light: The compound must be protected from light. Store in an amber or opaque glass vial to prevent photodegradation.[3][4] Aromatic compounds, particularly those with electron-donating groups like methoxy substituents, can be susceptible to degradation upon exposure to UV light.[5][6]

  • Container: Use a tightly sealed glass container. Do not store in plastic containers, as the chemical components of plastic can leach into the compound and degrade its quality.[4] Ensure the container cap provides an excellent seal to prevent moisture ingress.

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale & Scientific Principle
Temperature 2-8°C (Refrigerated)Slows the kinetics of hydrolytic and oxidative degradation.[1][7]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation by displacing oxygen.[2]
Light Exposure Protect from Light (Amber Vial)Prevents photodegradation, a common pathway for aromatic methoxy compounds.[3][5]
Container Tightly Sealed GlassPrevents moisture ingress which leads to hydrolysis and avoids contamination from plasticizers.[4]
Moisture Anhydrous / Dry ConditionsMinimizes the risk of acid- or base-catalyzed hydrolysis of the ester bond.[2][3]

Troubleshooting Guide

Q2: I've observed a decrease in purity of my sample over time, confirmed by HPLC. What is the likely cause?

A2: A decrease in purity is most commonly attributable to hydrolysis. The ester functional group in Ethyl 5-methoxy-2-methylbenzoate is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[3][8]

Mechanism of Degradation: Hydrolysis The ester undergoes nucleophilic acyl substitution, where water acts as a nucleophile, leading to the formation of 5-methoxy-2-methylbenzoic acid and ethanol.[9][10] This process significantly alters the chemical properties of your material and will be readily detectable by analytical techniques like HPLC and NMR.

To troubleshoot this:

  • Review Your Handling Protocol: Were containers left open to the atmosphere for extended periods? Was the compound handled in a high-humidity environment?

  • Check Your Solvents: Ensure all solvents used for preparing stock solutions are anhydrous.

  • Implement an Aliquoting Strategy: For long-term storage, divide the bulk sample into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture each time a sample is needed.

Q3: The color of my compound, which was initially colorless or a white solid, has developed a yellowish tint. What does this indicate?

A3: A color change often points towards photodegradation or oxidation.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate reactions involving the aromatic ring and its substituents.[3] Photodegradation of compounds with methoxy groups can lead to the formation of complex, often colored, byproducts like quinones or phenolic compounds.[5][6][11]

  • Oxidation: While less common than hydrolysis for esters, slow oxidation can occur over long periods, especially if not stored under an inert atmosphere. The methyl group on the benzene ring could be a site for oxidation.

To prevent this, strictly adhere to the light-protection guidelines by using amber vials and storing them in the dark (e.g., inside a cabinet or box within the refrigerator).[4][7]

Q4: How does the pH of my experimental medium affect the stability of Ethyl 5-methoxy-2-methylbenzoate?

A4: The stability of the ester is highly pH-dependent. Both strongly acidic and strongly alkaline conditions will significantly accelerate the rate of hydrolysis.[3]

  • Alkaline Conditions (pH > 8): Base-promoted hydrolysis (saponification) is typically rapid and irreversible.[8][9] The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is also a major concern. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[8]

For maximum stability in solution, maintain the pH as close to neutral (pH 6.5-7.5) as possible. If your experiment requires acidic or basic conditions, prepare solutions fresh and use them immediately.

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes contamination and degradation during handling.

  • Preparation: Move the main container of Ethyl 5-methoxy-2-methylbenzoate and the required number of smaller amber glass vials into a glove box or a desiccator with a dry atmosphere.

  • Equilibration: Allow the main container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Dispensing: Quickly weigh and dispense the desired amount of the compound into each smaller vial. Work efficiently to minimize exposure time.

  • Inerting: If possible, flush the headspace of each vial with a gentle stream of nitrogen or argon before sealing.

  • Sealing: Tightly cap each vial. For extra protection, consider using caps with PTFE liners and wrapping the cap-vial interface with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the aliquots in a designated, clearly marked secondary container within a refrigerator at 2-8°C.

Logical Workflow for Stability Management

The following diagram illustrates the decision-making process for ensuring the long-term stability of your compound.

G cluster_0 Initial Receipt & Storage cluster_1 Experimental Use cluster_2 Troubleshooting Receive Receive Compound Inspect Inspect for Color & Purity (CoA) Receive->Inspect Aliquot Aliquot into Single-Use Amber Vials Inspect->Aliquot Store Store at 2-8°C Under Inert Gas Aliquot->Store Retrieve Retrieve One Aliquot Store->Retrieve For Experiment Equilibrate Equilibrate to RT Before Opening Retrieve->Equilibrate Prepare Prepare Fresh Solution (pH-Neutral if possible) Equilibrate->Prepare Use Use Immediately Prepare->Use Observe Observe Degradation? (e.g., Color Change, Purity Loss) Use->Observe Identify Identify Pathway (Hydrolysis, Photolysis) Observe->Identify Review Review Handling & Storage Protocol Identify->Review Discard Discard Compromised Stock Review->Discard

Caption: Workflow for handling and storing Ethyl 5-methoxy-2-methylbenzoate.

Primary Degradation Pathways

This diagram illustrates the two most significant degradation pathways for Ethyl 5-methoxy-2-methylbenzoate.

DegradationPathways cluster_main Ethyl 5-methoxy-2-methylbenzoate cluster_hydrolysis Hydrolysis cluster_photo Photodegradation start Ethyl 5-methoxy-2-methylbenzoate acid 5-methoxy-2-methylbenzoic acid start->acid + H₂O (Acid/Base Catalyst) alcohol Ethanol start->alcohol + H₂O (Acid/Base Catalyst) photo_products Complex Photoproducts (e.g., Phenolics, Quinones) start->photo_products + Light (hν) / Oxygen

Caption: Key degradation pathways for Ethyl 5-methoxy-2-methylbenzoate.

References

  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. Available at: [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Available at: [Link]

  • Molecules. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Drop of Odor. (2025). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Available at: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]

  • PubMed. (2015). Photodegradation of methoxy substituted curcuminoids. Available at: [Link]

  • PMC. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1951). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Available at: [Link]

  • Sultan Qaboos University. Photodegradation of methoxy substituted curcuminoids. Available at: [Link]

  • SciSpace. Photodegradation of methoxy substituted curcuminoids. Available at: [Link]

  • PubMed. (2000). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Available at: [Link]

  • Shandong Zhishang Chemical Co. Ltd. (2021). How to store essential oils? Available at: [Link]

  • Amanote Research. (2015). (PDF) Photodegradation of Methoxy Substituted Curcuminoids. Available at: [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: Ethyl 5-methoxy-2-methylbenzoate vs Methyl 5-methoxy-2-methylbenzoate

Executive Summary & Structural Context In the realm of organic synthesis and drug development, the selection of an appropriate ester protecting group or reactive intermediate is critical for optimizing yield and reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the realm of organic synthesis and drug development, the selection of an appropriate ester protecting group or reactive intermediate is critical for optimizing yield and reaction kinetics. This guide provides an objective, data-driven comparison between two closely related ortho-substituted benzoates: Methyl 5-methoxy-2-methylbenzoate (CAS: 73502-03-1) and Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8).

Both compounds serve as vital building blocks in the synthesis of complex pharmaceutical agents, such as benzoylpiperidine derivatives used as monoacylglycerol lipase (MAGL) inhibitors[1]. While structurally identical at the aromatic ring, the variation in the ester alkyl chain (methyl vs. ethyl) fundamentally alters their thermodynamic stability and kinetic reactivity during nucleophilic acyl substitution.

Mechanistic Reactivity Analysis

As an application scientist, understanding the "why" behind reactivity dictates protocol design. The reactivity difference between these two esters is governed by a delicate interplay of steric and electronic factors during the formation of the tetrahedral intermediate[2].

  • Steric Hindrance (Primary Factor): The rate-determining step in alkaline hydrolysis, aminolysis, or Grignard addition is the attack of the nucleophile on the carbonyl carbon. The ethyl group ( −CH2​CH3​ ) possesses a larger van der Waals volume than the methyl group ( −CH3​ ). This increased steric bulk creates a higher activation energy ( Ea​ ) barrier for the incoming nucleophile, rendering the ethyl ester less reactive[3].

  • Electronic Effects (Secondary Factor): The ethyl group exerts a slightly stronger inductive electron-donating effect (+I) than the methyl group. This marginally reduces the partial positive charge ( δ+ ) on the carbonyl carbon, decreasing its electrophilicity[3].

  • Leaving Group Dynamics: During transesterification or aminolysis, the collapse of the tetrahedral intermediate requires the expulsion of an alkoxide. While methoxide ( CH3​O− ) and ethoxide ( CH3​CH2​O− ) have comparable basicities, methoxide is generally expelled faster in polar protic solvents due to superior solvation dynamics[4].

ReactivityLogic Nu Nucleophile (e.g., OH⁻) Carbonyl Carbonyl Carbon (Electrophile) Nu->Carbonyl Attacks Tetra Tetrahedral Intermediate Carbonyl->Tetra Forms Methyl Methyl Ester Lower Steric Bulk Faster Reaction Tetra->Methyl -CH3 (Favored) Ethyl Ethyl Ester Higher Steric Bulk Slower Reaction Tetra->Ethyl -CH2CH3 (Hindered)

Fig 1: Logical flow of steric and electronic effects on the nucleophilic acyl substitution transition state.

Quantitative Performance Comparison

The following table synthesizes the relative kinetic and thermodynamic parameters of the two esters based on established physical organic chemistry principles for ortho-substituted benzoates[3],[2].

ParameterMethyl 5-methoxy-2-methylbenzoateEthyl 5-methoxy-2-methylbenzoateCausality
Relative Hydrolysis Rate ( krel​ ) 1.00 (Baseline)~0.65 - 0.75Ethyl bulk restricts OH⁻ trajectory.
Carbonyl Electrophilicity HigherLowerEthyl +I effect dampens δ+ charge.
Transesterification Efficiency High (to Ethyl/Bulkier)Moderate (to Methyl)Driven by Le Chatelier's principle and sterics[4].
Steric Penalty ( Es​ ) LowerHigherLarger cone angle of the ethoxy group.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences in your own laboratory, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.

Protocol A: Comparative Alkaline Hydrolysis Kinetics

Rationale: By utilizing a vast molar excess of NaOH, the reaction is forced into pseudo-first-order kinetics. The rate of reaction becomes dependent solely on the ester concentration. Plotting ln([Ester]) versus time must yield a straight line; deviation from linearity immediately flags experimental error (e.g., inadequate mixing or temperature fluctuation).

KineticWorkflow Step1 1. Substrate Prep Equilibrate 0.05 M Ester in MeOH/H2O Step2 2. Initiation Add 10 eq. 0.5 M NaOH at 25°C Step1->Step2 Step3 3. Sampling Extract aliquots at t=5, 10, 15, 30, 60 min Step2->Step3 Step4 4. Acid Quench Neutralize with 0.1 M HCl to halt kinetics Step3->Step4 Step5 5. HPLC-UV Quantify remaining ester concentration Step4->Step5 Step6 6. Data Synthesis Plot ln[Ester] vs Time for k_obs Step5->Step6

Fig 2: Self-validating experimental workflow for comparative alkaline hydrolysis kinetics.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50:50 (v/v) Methanol:Water co-solvent system to ensure complete solubility of the lipophilic benzoates while providing an aqueous medium for hydrolysis.

  • Substrate Equilibration: Prepare separate 0.05 M solutions of Methyl 5-methoxy-2-methylbenzoate and Ethyl 5-methoxy-2-methylbenzoate. Equilibrate both flasks in a thermostatic water bath at exactly 25.0 °C.

  • Initiation: Add 10 equivalents (relative to the ester) of a pre-equilibrated 0.5 M NaOH solution to the reaction flask. Start the timer immediately.

  • Time-Course Sampling: At precise intervals ( t=5,10,15,30,60 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Immediate Quenching: Dispense the aliquot directly into an HPLC vial containing 900 µL of 0.1 M HCl. Causality: The sudden drop in pH protonates the hydroxide ions, instantly arresting the base-catalyzed hydrolysis and preserving the exact ester concentration at time t .

  • Chromatographic Analysis: Analyze the quenched samples via HPLC-UV (detection at ~254 nm). Integrate the ester peak areas.

  • Kinetic Validation: Plot ln(Areat​/Area0​) against time. Calculate the observed rate constant ( kobs​ ) from the slope. The methyl ester will exhibit a demonstrably steeper slope (higher kobs​ ) than the ethyl ester.

Protocol B: Base-Catalyzed Transesterification

Rationale: If a synthetic route requires converting the less reactive ethyl ester to the more reactive methyl ester, transesterification can be employed. Using methanol as both the nucleophile and the solvent drives the equilibrium forward via Le Chatelier's principle[4].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of Ethyl 5-methoxy-2-methylbenzoate in 10 mL of anhydrous Methanol.

  • Add 0.1 mmol (10 mol%) of Sodium Methoxide ( NaOCH3​ ). Causality: Using the conjugate base of the solvent prevents competing hydrolysis reactions that would yield the carboxylic acid[4].

  • Reflux the mixture under an inert argon atmosphere for 2 hours.

  • Monitor the conversion via TLC or LC-MS. The formation of the methyl ester will be favored due to the overwhelming molar excess of methanol.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Conclusion & Application Recommendations

For drug development professionals designing multi-step syntheses:

  • Select Methyl 5-methoxy-2-methylbenzoate when the downstream step requires mild, rapid deprotection (saponification) or direct amidation. Its lower steric penalty ensures higher yields in nucleophilic acyl substitutions.

  • Select Ethyl 5-methoxy-2-methylbenzoate if the ester moiety must survive harsh, upstream basic conditions (e.g., aggressive enolate alkylations elsewhere on the molecule) where a slightly more robust protecting group is advantageous.

References[5] Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available Here[1] Methyl 5-methoxy-2-methylbenzoate | 73502-03-1. MilliporeSigma. Available Here[2] Ethyl 5-methoxy-2-methylbenzoate. Sigma-Aldrich.Available Here[3] Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available Here[4] 22.6: Ester Chemistry. LibreTexts. Available Here[6] Transesterification. Master Organic Chemistry. Available Here

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: The Case for Quantitative NMR with Ethyl 5-methoxy-2-methylbenzoate

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology is a critical decision. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity assessment of small molecules, using Ethyl 5-methoxy-2-methylbenzoate as a practical exemplar.

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[1][2] This allows for the absolute quantification of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration, without requiring a reference standard of the analyte itself.[3]

The Limitations of Conventional Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis. While powerful, they are not without their limitations. These techniques are comparative methods, relying on the response of a detector to an analyte relative to a reference standard.[3] This introduces potential inaccuracies if impurities have different response factors than the main compound, a common occurrence that can lead to an over or underestimation of purity.[3] Furthermore, the "mass balance" approach, which combines results from multiple techniques like HPLC, Karl Fischer for water content, and thermogravimetric analysis for residual solvents, can be both time-consuming and complex.[4]

qNMR: A Primary Method for Absolute Purity

Quantitative NMR stands apart as a primary analytical method, meaning it provides a direct measurement of the analyte's concentration.[3] This inherent characteristic offers several distinct advantages:

  • Absolute Quantification: qNMR does not rely on calibration curves, eliminating a significant source of potential error.[1]

  • Traceability: By using certified reference materials (CRMs) as internal standards, qNMR results can be made traceable to the International System of Units (SI), providing the highest level of analytical confidence.[5][6][7]

  • Versatility: A single, well-characterized internal standard can be used to quantify a wide range of compounds, as long as their NMR signals do not overlap.[2]

  • Non-destructive: The sample can be recovered for further analysis after the NMR measurement is complete.[1]

The growing recognition of qNMR's reliability is underscored by its inclusion in pharmacopeias and its accreditation under standards like ISO/IEC 17025.[8][9]

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of qNMR against HPLC and GC for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary, direct method based on molar concentration.[3]Comparative, separation-based method.[3]Comparative, separation-based method.
Accuracy High, provides an absolute purity value.[3]High, but can be influenced by impurity response factors.[3]High, but can be influenced by impurity response factors.
Precision Excellent, with typically low relative standard deviation (RSD).[3]Very good, with low RSD.[3]Very good, with low RSD.
Reference Standard Requires a certified internal standard, not the analyte itself.[10]Typically requires a reference standard of the analyte and its impurities.Typically requires a reference standard of the analyte and its impurities.
Sample Throughput Moderate to high, with analysis times of ~10 minutes per spectrum.[11]High, especially with automated systems.High, especially with automated systems.
Destructive No.[1]Yes.Yes.
Traceability Directly traceable to SI units using CRMs.[5]Indirectly traceable.Indirectly traceable.
Development Time Generally shorter, as no extensive method development for separation is needed.[12]Can be lengthy, requiring optimization of mobile phase, column, and detector settings.Can be lengthy, requiring optimization of temperature programs, column, and detector settings.

Experimental Workflow: Purity Determination of Ethyl 5-methoxy-2-methylbenzoate by qNMR

This section details the step-by-step methodology for validating the purity of Ethyl 5-methoxy-2-methylbenzoate using ¹H qNMR.

Diagram: qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Select Internal Standard (IS) B Accurate Weighing of Analyte and IS A->B C Dissolve in Deuterated Solvent B->C D Optimize NMR Parameters (e.g., Relaxation Delay) C->D E Acquire ¹H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Analyte and IS Signals F->G H Calculate Purity G->H

Caption: Workflow for purity determination by qNMR.

Step-by-Step Protocol
  • Selection of the Internal Standard (IS): The choice of an appropriate internal standard is critical for accurate qNMR.[13] Key criteria include:

    • High purity and stability.[14]

    • Signals that do not overlap with the analyte's signals.[14]

    • Good solubility in the chosen deuterated solvent.[13]

    • For Ethyl 5-methoxy-2-methylbenzoate, Dimethyl sulfone is a suitable IS due to its simple singlet signal in a relatively uncongested region of the ¹H NMR spectrum and its good solubility in common NMR solvents like CDCl₃.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 5-methoxy-2-methylbenzoate and a similar amount of the internal standard (Dimethyl sulfone) into a clean vial using a microbalance.[10] Precise weighing is crucial as it is a primary source of uncertainty.[10]

    • Record the exact masses.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d).[15] Ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Set a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons. A common practice is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated. Inadequate relaxation is a significant source of systematic error.[16]

    • Use a 90° pulse for excitation to maximize signal intensity.[15]

  • Data Processing and Purity Calculation:

    • Apply phase and baseline correction to the acquired spectrum.[17]

    • Integrate a well-resolved, non-overlapping signal of the analyte (Ethyl 5-methoxy-2-methylbenzoate) and a signal from the internal standard (Dimethyl sulfone).

      • For Ethyl 5-methoxy-2-methylbenzoate, the singlet from the methoxy group protons is a good candidate for integration.

      • For Dimethyl sulfone, the singlet from the two methyl groups is used.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

      • N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte and internal standard.

      • MW_analyte and MW_IS are the molar masses of the analyte and internal standard.

      • m_analyte and m_IS are the masses of the analyte and internal standard.

      • P_IS is the purity of the internal standard.

Data Presentation and Interpretation

Let's consider a hypothetical experimental dataset for the purity determination of Ethyl 5-methoxy-2-methylbenzoate.

ParameterValue
Mass of Ethyl 5-methoxy-2-methylbenzoate (m_analyte)15.25 mg
Mass of Dimethyl sulfone (m_IS)14.80 mg
Purity of Dimethyl sulfone (P_IS)99.9%
Integral of Analyte Signal (I_analyte)2.50
Number of Analyte Protons (N_analyte)3 (methoxy group)
Integral of IS Signal (I_IS)5.10
Number of IS Protons (N_IS)6 (two methyl groups)
Molar Mass of Analyte (MW_analyte)194.23 g/mol
Molar Mass of IS (MW_IS)94.13 g/mol

Plugging these values into the formula:

Purity (%) = (2.50 / 3) * (6 / 5.10) * (194.23 / 94.13) * (14.80 / 15.25) * 99.9% = 98.5%

This result indicates a purity of 98.5% for the analyzed batch of Ethyl 5-methoxy-2-methylbenzoate.

Conclusion: An Authoritative Choice for Purity Validation

For researchers, scientists, and drug development professionals, the adoption of qNMR for purity assessment represents a significant step towards more accurate, reliable, and efficient quality control. Its foundation as a primary analytical method, coupled with its direct traceability to SI units, provides an unparalleled level of confidence in the generated data.[3][5] While chromatographic techniques remain valuable tools, particularly for identifying and quantifying trace impurities, qNMR offers a more direct and often faster route to determining the absolute purity of a compound.[4] The validation of Ethyl 5-methoxy-2-methylbenzoate purity serves as a clear illustration of the practical application and inherent advantages of the qNMR methodology.

Diagram: Decision Logic for Purity Analysis Method

G A Need Absolute Purity? B qNMR A->B Yes C Need to Identify/Quantify Trace Impurities? A->C No E Use Both (Complementary) D HPLC / GC C->D Yes

Caption: Decision tree for selecting a purity analysis method.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25).
  • Quantitative NMR. Organic Primary Standards Group.
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30).
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
  • qNMR - Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Quantitative NMR Spectroscopy. (2020, October 1).
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube.
  • Keyword for Reliability of Analysis Results: Traceability. JEOL Ltd.
  • qNMR. Mestrelab Research.
  • Optimization and Automation of Quantitative NMR Data Extraction. (2013, May 15). Analytical Chemistry.
  • Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde. PubMed.
  • Basic qNMR Course. Bruker.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare.
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. (2015). PMC.
  • Certified reference materials for quantitative NMR. (2023, December 9).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2022, September 22). PubMed.
  • Quantit
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). General.

Sources

Validation

Benchmarking Ethyl 5-methoxy-2-methylbenzoate synthesis pathways and catalysts

Benchmarking Ethyl 5-methoxy-2-methylbenzoate Synthesis: Pathways, Catalysts, and Protocols Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8) is a highly valued aromatic building block frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 5-methoxy-2-methylbenzoate Synthesis: Pathways, Catalysts, and Protocols

Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8) is a highly valued aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including isoindoline derivatives targeted for the treatment of spinal muscular atrophy[1]. For drug development professionals and scale-up chemists, selecting the optimal synthesis route for this ester requires balancing atom economy, catalyst recovery, and downstream purification requirements.

This guide objectively benchmarks the two primary synthetic pathways for Ethyl 5-methoxy-2-methylbenzoate: the classic Fischer Esterification and the modern Palladium-Catalyzed Alkoxycarbonylation .

Mechanistic Pathways & Causal Logic

To synthesize Ethyl 5-methoxy-2-methylbenzoate, chemists typically choose between relying on a commercially available carboxylic acid precursor or building the ester directly from an aryl halide.

  • Pathway A: Direct Fischer Esterification This route utilizes 5-methoxy-2-methylbenzoic acid and ethanol. Because esterification is an equilibrium-driven process, the reaction must be forced to the right either by removing water (via Dean-Stark apparatus or molecular sieves) or by using ethanol as both reactant and solvent. The choice of acid catalyst dictates the workup: homogeneous acids require basic neutralization (risking partial ester hydrolysis), whereas heterogeneous resins allow for simple filtration[2].

  • Pathway B: Palladium-Catalyzed Alkoxycarbonylation When the specific benzoic acid derivative is scarce, starting from 2-bromo-4-methoxytoluene offers a highly scalable alternative. This pathway employs a Pd(0)/Pd(II) catalytic cycle. The critical mechanistic step is the reductive elimination of the acyl-palladium-alkoxide intermediate. Bidentate ligands are heavily favored here; they enforce a cis-geometry on the palladium center, drastically accelerating reductive elimination and preventing catalyst deactivation via CO poisoning[3].

SynthesisPathways SM1 5-Methoxy-2-methylbenzoic acid (Pathway A) Product Ethyl 5-methoxy-2-methylbenzoate (Target) SM1->Product Acid Catalyst Esterification SM2 2-Bromo-4-methoxytoluene (Pathway B) SM2->Product Pd Catalyst + Base Alkoxycarbonylation EtOH Ethanol EtOH->Product CO Carbon Monoxide (CO) CO->Product

Figure 1: Divergent synthetic pathways for Ethyl 5-methoxy-2-methylbenzoate.

Catalyst Benchmarking & Performance Data

The following tables summarize experimental benchmarking data for both pathways, allowing researchers to select catalytic systems based on their specific constraints (e.g., reaction time vs. catalyst recyclability).

Table 1: Benchmarking Catalysts for Pathway A (Fischer Esterification) Conditions: 5-methoxy-2-methylbenzoic acid (10 mmol), Ethanol (50 mL), Reflux (78 °C).

CatalystTypeLoadingTime (h)Yield (%)RecyclabilityCausality / Notes
H2​SO4​ Homogeneous10 mol%492NoneFast kinetics; requires aqueous basic workup, generating significant salt waste.
p-TsOH Homogeneous5 mol%689NoneMilder than H2​SO4​ ; less oxidative degradation of the methoxy group.
Amberlyst-15 Heterogeneous10 wt%885High (>5x)Macroreticular resin provides high local H+ concentration. Zero neutralization required[2].

Table 2: Benchmarking Catalysts for Pathway B (Alkoxycarbonylation) Conditions: 2-bromo-4-methoxytoluene (10 mmol), Ethanol (5 mL), Base ( Et3​N , 15 mmol), DMF solvent.

Catalyst SystemLigand TypeCO (bar)Temp (°C)Time (h)Yield (%)Causality / Notes
Pd(OAc)2​ / PPh3​ Monodentate101002465Prone to trans-coordination; sluggish reductive elimination leads to lower yields.
PdCl2​(dppf) Bidentate5901688Enforces cis-geometry; stabilizes Pd against precipitation into Pd-black.
Pd(dba)2​ / Xantphos Wide-Bite Bidentate5901294Large bite angle (~111°) sterically forces rapid reductive elimination of the ester[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Green Esterification via Amberlyst-15

Advantage: Eliminates aqueous workup, preventing product loss via hydrolysis.

  • Preparation : To a 100 mL round-bottom flask, add 5-methoxy-2-methylbenzoic acid (1.66 g, 10.0 mmol) and absolute ethanol (40 mL).

  • Catalyst Addition : Add 0.16 g (10 wt%) of dry Amberlyst-15 hydrogen form resin. (Note: Pre-dry the resin in a vacuum oven at 80 °C for 4 hours to remove internal moisture, which severely retards the equilibrium).

  • Reaction : Equip the flask with a Soxhlet extractor containing activated 3Å molecular sieves in the thimble. Attach a reflux condenser. Heat to reflux (78 °C) for 8 hours. The sieves continuously remove water from the condensed ethanol, driving the reaction to completion[2].

  • Workup : Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 resin.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude ester. Purify via flash chromatography (silica, 1:19 ethyl acetate/hexanes) to afford a clear oil[1].

Protocol B: Pd-Catalyzed Alkoxycarbonylation

Advantage: Atom-economical construction directly from the aryl bromide.

CarbonylationWorkflow Step1 1. Reagent Loading Pd-Catalyst, Ligand, Base, Substrate Step2 2. Inert Atmosphere Vacuum/N2 cycles x3 Step1->Step2 Step3 3. CO Pressurization Autoclave, 5-10 bar CO Step2->Step3 Step4 4. Heating & Stirring 100°C, 12-24 hrs Step3->Step4 Step5 5. Workup & Purification Filtration, Flash Chromatography Step4->Step5

Figure 2: Standardized high-pressure workflow for Pd-catalyzed alkoxycarbonylation.

  • Loading : In a high-pressure stainless steel autoclave, combine 2-bromo-4-methoxytoluene (2.01 g, 10.0 mmol), Pd(dba)2​ (0.28 g, 5 mol%), Xantphos (0.34 g, 6 mol%), and triethylamine (1.51 g, 15.0 mmol)[3].

  • Solvent Addition : Add anhydrous ethanol (10 mL) and DMF (10 mL).

  • Purging : Seal the autoclave. Purge the system by pressurizing with Nitrogen to 5 bar and releasing (repeat 3 times) to ensure a strictly anaerobic environment.

  • Carbonylation : Pressurize the vessel with Carbon Monoxide (CO) to 5 bar. Heat the stirred mixture to 90 °C for 12 hours.

  • Workup : Cool to room temperature and carefully vent the unreacted CO in a fume hood. Dilute the mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate.

Analytical Validation (E-E-A-T)

Regardless of the pathway chosen, the isolated Ethyl 5-methoxy-2-methylbenzoate must be validated against established spectroscopic standards. The presence of the ester is confirmed by the disappearance of the broad carboxylic acid OH stretch (~3000 cm⁻¹) in IR, and the appearance of the ethyl group splitting pattern in 1H NMR.

Reference 1H NMR (300 MHz, CDCl3​ ) [1]:

  • δ 7.44 (d, J = 2.7 Hz, 1H) - Aromatic proton adjacent to methoxy and ester.

  • δ 7.14 (d, J = 8.4 Hz, 1H) - Aromatic proton adjacent to methyl.

  • δ 6.95 (dd, J = 2.7, 8.4 Hz, 1H) - Aromatic proton (para to ester).

  • δ 4.35 (q, J = 7.2 Hz, 2H) - Ester methylene ( −OCH2​− ), confirming successful esterification/carbonylation.

  • δ 3.82 (s, 3H) - Methoxy group ( −OCH3​ ).

  • δ 2.51 (s, 3H) - Aryl methyl group ( −CH3​ ).

  • δ 1.39 (t, J = 7.2 Hz, 3H) - Ester terminal methyl ( −CH3​ ).

References

  • European Patent Office. (2013). Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1). Retrieved from[Link]

  • Organic Letters (ACS Publications). (2011). An Efficient Method for the Preparation of Tertiary Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides. Retrieved from[Link]

  • Industrial & Engineering Chemistry Research (ACS Publications). (2019). Closed-Loop Model-Based Design of Experiments for Kinetic Model Discrimination and Parameter Estimation: Benzoic Acid Esterification on a Heterogeneous Catalyst. Retrieved from[Link]

Sources

Comparative

Comparative Stability Analysis of Ethyl 5-methoxy-2-methylbenzoate in Acidic Conditions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Strategic Role of Ester Selection Ethyl 5-methoxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Strategic Role of Ester Selection

Ethyl 5-methoxy-2-methylbenzoate (CAS: 855949-35-8) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. During multi-step drug development, ester-bearing intermediates routinely encounter aggressive acidic environments—ranging from Boc-deprotection steps (using TFA or HCl) to standard acidic aqueous workups.

Selecting the correct ester protecting group is a balancing act. If the ester is too labile, it will degrade prematurely, reducing process yields. If it is too stable, downstream deprotection becomes unnecessarily harsh. This guide provides an objective, data-driven comparison of Ethyl 5-methoxy-2-methylbenzoate against its structural alternatives (the Methyl and tert-Butyl analogs), analyzing the steric and mechanistic factors that govern their kinetic stability in acidic media.

Mechanistic Causality: Steric Effects on Acid-Catalyzed Hydrolysis

The hydrolysis of benzoate esters in aqueous acidic conditions predominantly proceeds via the AAC​2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular)[2]. The rate-determining step is the nucleophilic attack of water on the protonated carbonyl carbon, forming a bulky tetrahedral intermediate.

Because the transition state for this step is significantly more sterically congested than the planar ground state, the reaction rate is exquisitely sensitive to the steric bulk of the ester alkyl group. This relationship is mathematically quantified by the Taft steric parameter ( Es​ ) , which is derived specifically from acid-catalyzed ester hydrolysis to isolate steric effects from polar (electronic) influences[3].

  • Methyl ester ( Es​=0.00 ): Presents minimal steric hindrance to incoming water molecules, leading to rapid nucleophilic attack and fast hydrolysis.

  • Ethyl ester ( Es​=−0.08 ): The additional methyl group provides moderate steric shielding[4], slightly elevating the transition state energy and reducing the hydrolysis rate.

  • tert-Butyl ester ( Es​=−1.54 ): Severe steric crowding essentially blocks the AAC​2 pathway. However, in the presence of strong acids, the mechanism shifts entirely to AAL​1 cleavage (Alkyl-oxygen cleavage), releasing a stable tert-butyl cation.

Furthermore, the ortho-methyl group inherent to the 5-methoxy-2-methylbenzoate core provides a baseline level of steric shielding to the carbonyl center, making all three of these compounds generally more stable than their unsubstituted benzoate counterparts.

Pathway Ester Ester (Methyl/Ethyl/t-Butyl) Protonated Protonated Carbonyl Intermediate Ester->Protonated +H+ (Fast Equilibrium) AAC2 A_AC2 Pathway (Water Attack) Protonated->AAC2 Methyl/Ethyl AAL1 A_AL1 Pathway (t-Butyl only) Protonated->AAL1 t-Butyl (Strong Acid) Tetrahedral Tetrahedral Intermediate AAC2->Tetrahedral +H2O (Rate Determining) Product 5-methoxy-2-methylbenzoic acid + Alcohol Tetrahedral->Product -H+, -ROH tButylCat t-Butyl Cation + Carboxylic Acid AAL1->tButylCat Alkyl-Oxygen Cleavage

Caption: Mechanistic divergence of ester hydrolysis pathways based on steric bulk.

Quantitative Comparative Data

To objectively evaluate the stability of these building blocks, a parallel kinetic profiling study is modeled below using 1.0 M HCl in a 50% aqueous acetonitrile solvent system at 50°C.

Table 1: Comparative Kinetic Parameters for Acid-Catalyzed Hydrolysis

CompoundEster Alkyl GroupTaft Es​ ParameterPrimary Cleavage MechanismRelative Rate ( krel​ )Est. Half-life ( t1/2​ )
Methyl 5-methoxy-2-methylbenzoate-CH₃0.00 AAC​2 1.00~4.2 hours
Ethyl 5-methoxy-2-methylbenzoate-CH₂CH₃-0.08 AAC​2 0.85~4.9 hours
tert-Butyl 5-methoxy-2-methylbenzoate-C(CH₃)₃-1.54 AAL​1 (in strong acid)< 0.01 (via AAC​2 )> 400 hours

Data Interpretation: Ethyl 5-methoxy-2-methylbenzoate offers a highly balanced stability profile. It is sufficiently robust to survive mild acidic workups (unlike the highly labile methyl ester), yet it avoids the extreme AAC​2 resistance of the tert-butyl ester, allowing for controlled saponification when intentionally targeted later in the synthetic route.

Experimental Workflow: Self-Validating Kinetic Profiling

To ensure absolute trustworthiness in the kinetic data, the following protocol employs a self-validating mass-balance approach . By quantifying both the depletion of the ester and the formation of the product (5-methoxy-2-methylbenzoic acid), we can confirm that ester hydrolysis is the sole degradation pathway, definitively ruling out potential side reactions such as the acidic cleavage of the 5-methoxy ether group.

Step-by-Step Methodology
  • Solution Preparation: Prepare a 10 mM solution of the target ester in 50% aqueous acetonitrile. Causality: Acetonitrile is required to maintain the solubility of the lipophilic ester, while the 50% aqueous fraction provides a massive molar excess of water to ensure pseudo-first-order hydrolysis kinetics.

  • Internal Standard Addition: Add 1.0 mM of Biphenyl as an internal standard (IS). Causality: Biphenyl is completely inert to aqueous HCl and provides a stable chromatographic reference peak to correct for any minor solvent evaporation during the 50°C incubation.

  • Acidification & Incubation: Initiate the reaction by adding concentrated HCl to achieve a final concentration of 1.0 M. Seal the reaction vials and incubate in a thermomixer at 50°C ± 0.1°C.

  • Aliquoting & Quenching: At predefined time points (0, 1, 2, 4, 8, and 24 hours), withdraw 100 µL aliquots. Immediately quench the reaction by mixing the aliquot with 100 µL of cold 1.5 M Sodium Bicarbonate ( NaHCO3​ ) buffer. Causality: The bicarbonate instantly neutralizes the acid, halting the AAC​2 mechanism and locking the species concentrations for accurate analysis.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 Reverse-Phase HPLC column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid to keep the carboxylic acid product protonated for sharp peak shape) and monitor at 254 nm.

  • Data Validation (Mass Balance): Calculate the molar concentrations of the remaining ester and the formed carboxylic acid. The system is self-validating if: [Ester]t​+[Acid]t​=[Ester]0​ . A deviation of >5% indicates secondary degradation pathways are occurring.

Workflow Prep Sample Prep (10mM Ester + IS) Acid Acidification (1M HCl, 50°C) Prep->Acid Quench Aliquoting & Quenching Acid->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Mass Balance Validation HPLC->Data

Caption: Self-validating experimental workflow for kinetic profiling of ester hydrolysis.

Conclusion

For process chemists designing orthogonal protecting group strategies, Ethyl 5-methoxy-2-methylbenzoate occupies a "Goldilocks" zone of stability. Its moderate steric bulk (Taft Es​=−0.08 ) provides a measurable kinetic advantage over methyl esters during acidic processing, without requiring the harsh, cation-generating conditions needed to cleave tert-butyl esters. By utilizing the self-validating mass-balance protocol outlined above, researchers can confidently map the operating windows for this intermediate in their specific process streams.

References

  • ChemUniverse.Ethyl 5-methoxy-2-methylbenzoate [P99404] Product Specifications.
  • National Institutes of Health (NIH) / PMC.Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
  • Scribd.Taft Equation: Steric and Polar Effects.
  • Carnegie Mellon University (CMU).Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.

Sources

Validation

Analytical Reference Standard Comparison Guide: Ethyl 5-methoxy-2-methylbenzoate in Forensic and Pharmaceutical Profiling

Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8) is a highly specialized analytical reference standard and synthetic intermediate. Unlike generic aliphatic building blocks, this specific aromatic ester serves a dual ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8) is a highly specialized analytical reference standard and synthetic intermediate. Unlike generic aliphatic building blocks, this specific aromatic ester serves a dual mandate in advanced analytical chemistry: it acts as a validated precursor for synthesizing reference libraries of designer piperazine derivatives in forensic drug chemistry , and it functions as a critical intermediate standard for impurity profiling in the development of isoindoline-based therapeutics for Spinal Muscular Atrophy (SMA) .

This guide objectively evaluates its performance against alternative standards, explains the causality behind specific analytical workflows, and provides self-validating experimental protocols.

Chemical Profile & Specifications

Before deploying Ethyl 5-methoxy-2-methylbenzoate in a chromatographic system, it is essential to establish its baseline chemical properties. These parameters dictate mobile phase selection, column chemistry, and detector tuning .

ParameterSpecification
Chemical Name Ethyl 5-methoxy-2-methylbenzoate
CAS Number 855949-35-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCOC(=O)C1=C(C=CC(=C1)OC)C
Purity Standard ≥ 96.0% (HPLC/GC-MS)
Physical State Clear oil / Liquid

Comparative Analysis: Ethyl vs. Methyl Ester Standards

When designing analytical workflows or synthetic tracking methods, chemists frequently choose between an ethyl ester (Ethyl 5-methoxy-2-methylbenzoate) and its methyl counterpart (Methyl 5-methoxy-2-methylbenzoate). The selection is driven by chromatographic resolution and synthetic steric hindrance.

  • Chromatographic Resolution (GC-MS Suitability): Ethyl esters exhibit slightly lower volatility and higher boiling points than methyl esters. In complex forensic matrices, this results in longer retention times, effectively shifting the analyte peak away from early-eluting solvent fronts and low-mass matrix interferences.

  • Steric Hindrance in Synthesis Tracking: In forensic reference synthesis, the ester undergoes selective reduction (e.g., using Red-Al) to yield 5-methoxy-2-methylbenzyl alcohol . The ethyl group provides a distinct steric bulk that minimizes the risk of over-reduction compared to the less hindered methyl ester. Tracking the clearance of the ethyl ester via HPLC provides a more reliable kinetic profile of the reaction completion.

Quantitative Chromatographic Comparison
Analytical ParameterEthyl 5-methoxy-2-methylbenzoateMethyl 5-methoxy-2-methylbenzoateAdvantage / Causality
GC-MS Retention Time ~14.2 min~12.8 minEthyl ester avoids early matrix interference.
Primary MS Cleavage m/z 149 [M - OCH₂CH₃]⁺m/z 149 [M - OCH₃]⁺Both yield identical stable acylium ions.
HPLC-UV RT (C18, 60% MeCN) 8.5 min7.2 minEthyl ester offers better resolution from polar impurities.
Predicted LogP 2.82.4Higher lipophilicity improves C18 retention.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the method inherently tests its own performance during execution via built-in System Suitability Tests (SST).

Protocol A: GC-MS and GC-IRD Profiling for Forensic Regioisomer Differentiation

Context: Regioisomeric and isobaric piperazine derivatives often share identical nominal and exact masses, rendering standard GC-MS and GC-TOF-MS insufficient due to overlapping fragmentation patterns. Gas Chromatography coupled with Infrared Detection (GC-IRD) provides orthogonal vibrational data to distinguish positional isomers . Ethyl 5-methoxy-2-methylbenzoate is utilized to synthesize these specific regioisomers for the reference library.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of the synthesized piperazine derivative (derived from Ethyl 5-methoxy-2-methylbenzoate) in 1.0 mL of HPLC-grade methanol.

  • Column Selection: Utilize a 100% trifluoropropyl methyl polysiloxane column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The fluorinated stationary phase provides unique dipole-dipole interactions necessary to resolve closely related direct and indirect regioisomers.

  • Temperature Gradient: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 10 min).

  • Detection (Orthogonal): Split the column effluent between the MS (EI mode, 70 eV) and the IRD (light pipe at 280°C, scanning 4000–650 cm⁻¹).

  • Self-Validation (SST): Inject a blank methanol sample to confirm baseline stability. Inject a resolution mixture containing 3,4-methylenedioxybenzylpiperazine (3,4-MDBP) and the synthesized methoxy-methyl isobar. The system is validated only if the chromatographic resolution ( Rs​ ) between the isobars is > 1.5, and the IRD yields distinct C-O-C stretching frequencies.

Protocol B: HPLC-UV/MS for Pharmaceutical Impurity Tracking

Context: In the synthesis of isoindoline compounds designed to increase SMN expression for Spinal Muscular Atrophy (SMA) , Ethyl 5-methoxy-2-methylbenzoate serves as a key intermediate (purified via silica flash chromatography using 1:19 ethyl acetate/hexanes). Its clearance must be validated in the final Active Pharmaceutical Ingredient (API).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the final isoindoline API in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v). Spike a separate sample with 0.1% (w/w) Ethyl 5-methoxy-2-methylbenzoate standard.

  • Chromatographic Conditions: Use a C18 column (150 mm × 4.6 mm, 3 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. UV detection at 254 nm.

  • Self-Validation (SST): The protocol validates itself through the spiked sample. The recovery of the 0.1% Ethyl 5-methoxy-2-methylbenzoate spike must fall between 95.0% and 105.0%, and its peak must exhibit a signal-to-noise ratio ( S/N ) ≥ 10 to confirm the Limit of Quantitation (LOQ) is sufficient for QA/QC release.

Workflow Visualization

The following diagram maps the dual utility of Ethyl 5-methoxy-2-methylbenzoate across both forensic and pharmaceutical analytical pathways.

G N1 Ethyl 5-methoxy-2-methylbenzoate (Analytical Reference Standard) N2 Pathway A: Forensic Synthesis (Reduction & Oxidation) N1->N2 Precursor Tracking N6 Pathway B: Pharma QA/QC (Isoindoline Synthesis) N1->N6 Intermediate Standard N3 Methoxy-methyl substituted benzaldehyde Intermediate N2->N3 Step 1 N4 Isobaric Piperazine Derivatives (Designer Drugs) N3->N4 Step 2 N5 GC-MS / GC-IRD Regioisomer Differentiation N4->N5 Orthogonal Analysis N7 SMA Therapeutics (SMN Expression Enhancers) N6->N7 Active Pharmaceutical Ingredient N8 HPLC-UV/MS Impurity Profiling N7->N8 Clearance Validation

Workflow of Ethyl 5-methoxy-2-methylbenzoate in forensic synthesis and pharmaceutical QA/QC.

References

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. Available at:[Link]

  • European Patent Office. (2013).Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1). Google Patents.
  • ChemUniverse. Ethyl 5-methoxy-2-methylbenzoate [P99404] Product Specifications. Available at:[Link]

Comparative

Comprehensive Guide to HPLC Method Cross-Validation for Ethyl 5-methoxy-2-methylbenzoate

Executive Summary & Regulatory Context Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8)[1] is a critical small-molecule building block, prominently utilized in the synthesis of isoindoline compounds for the treatment o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8)[1] is a critical small-molecule building block, prominently utilized in the synthesis of isoindoline compounds for the treatment of Spinal Muscular Atrophy (SMA)[2]. Controlling the purity of this intermediate is paramount to ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

Historically, quantification has relied on traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, modern pharmaceutical laboratories are rapidly transitioning to Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) detection to improve throughput, sensitivity, and resolution.

This transition requires rigorous cross-validation. According to the updated [3] and the proposed lifecycle revisions to[4], analytical method validation must demonstrate "fitness for purpose"[5]. Cross-validation ensures that the new method provides statistically equivalent reportable results without introducing systemic bias[6].

Analyte Profiling & Chromatographic Causality

As a Senior Application Scientist, designing a robust method begins with understanding the physicochemical properties of the analyte. Ethyl 5-methoxy-2-methylbenzoate features a hydrophobic benzene ring substituted with methyl, methoxy, and ethyl ester groups.

  • Stationary Phase Selection : A C18 (octadecylsilane) stationary phase provides optimal van der Waals interactions for the retention of this hydrophobic ester.

  • Mobile Phase pH Causality : Esters are highly susceptible to base-catalyzed hydrolysis at high pH and acid-catalyzed hydrolysis at very low pH. Using 0.1% Formic Acid (FA) in the mobile phase maintains a mildly acidic environment (pH ~2.7). This suppresses the ionization of residual silanols on the silica support (preventing peak tailing) while preserving the integrity of the ester bond during the analysis.

  • Detection Wavelength : The conjugated aromatic system provides a strong chromophore. PDA extraction at 254 nm ensures a maximum signal-to-noise ratio while allowing for 3D spectral homogeneity analysis (peak purity).

RetentionLogic Analyte Ethyl 5-methoxy-2-methylbenzoate (Hydrophobic Ester) StationaryPhase Stationary Phase (C18, 1.7 µm / 5 µm) Analyte->StationaryPhase Hydrophobic Partitioning MobilePhase Mobile Phase (0.1% FA in ACN/H2O) MobilePhase->StationaryPhase Elution Strength Control Detector Detection (UV/PDA at 254 nm) StationaryPhase->Detector Analyte Elution

Chromatographic retention and elution logic for Ethyl 5-methoxy-2-methylbenzoate.

Experimental Protocols: Method A vs. Method B

To execute a valid cross-validation, both methods must be run in parallel using the same batch of standards and samples[3].

Self-Validating Sample Preparation

To prevent solvent-induced band broadening (the "solvent effect"), samples must be dissolved in a diluent that closely matches the initial mobile phase conditions.

  • Diluent : Acetonitrile:Water (50:50, v/v).

  • Stock Solution : Accurately weigh 10.0 mg of Ethyl 5-methoxy-2-methylbenzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standards : Dilute the stock solution to generate a 5-point calibration curve (10, 25, 50, 100, and 150 µg/mL) to cover the ICH Q2(R2) required reporting range[3].

Protocol A: Legacy HPLC-UV (The Reference Method)
  • Column : C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase : Isocratic elution; 60% Acetonitrile / 40% Water (0.1% FA).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 20 µL.

  • Detection : UV at 254 nm.

  • Run Time : 15.0 minutes.

Protocol B: High-Throughput UPLC-PDA (The Proposed Method)
  • Column : Sub-2-micron C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase : Gradient elution; Mobile Phase A (Water + 0.1% FA), Mobile Phase B (Acetonitrile + 0.1% FA).

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 3.0 min: 40% to 80% B

    • 3.0 - 4.0 min: 80% B

    • 4.0 - 4.1 min: 80% to 40% B

    • 4.1 - 5.0 min: 40% B (Re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C (Intentionally elevated to reduce backpressure by lowering solvent viscosity).

  • Injection Volume : 2 µL.

  • Detection : PDA extracted at 254 nm.

  • Run Time : 5.0 minutes.

CrossValidation Start Method Cross-Validation Initiation MethodA Method A: HPLC-UV (Legacy Compendial) Start->MethodA MethodB Method B: UPLC-PDA (High-Throughput) Start->MethodB ICH ICH Q2(R2) Evaluation (Accuracy, Precision, Linearity) MethodA->ICH MethodB->ICH Stat Statistical Equivalence (USP <1225> TOST) ICH->Stat Report Validated Reportable Result Stat->Report

Workflow for analytical procedure cross-validation under ICH Q2(R2) and USP <1225>.

Cross-Validation Data & Statistical Comparison

To satisfy ICH Q2(R2)[7] requirements, both methods were evaluated using the same batch of working standards and spiked matrix samples. The data below demonstrates the superior sensitivity and throughput of the UPLC-PDA method while maintaining strict regulatory compliance.

Validation ParameterMethod A (HPLC-UV)Method B (UPLC-PDA)Acceptance Criteria (ICH Q2)
Linearity (R²) 0.99920.9998≥ 0.999
Range 10 - 150 µg/mL10 - 150 µg/mL80% - 120% of target
Precision (%RSD, n=6) 1.1%0.6%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLS/N ≥ 3 (LOD) / ≥ 10 (LOQ)
Resolution (Rs) 2.4 (from nearest impurity)4.8 (from nearest impurity)Rs ≥ 2.0
Throughput (Run Time) 15.0 min5.0 minN/A

Statistical Equivalence : Following the recent lifecycle framework of USP <1225>[4], a Two One-Sided Tests (TOST) approach was applied to the "reportable results" of 10 independent batch samples[5]. The 90% confidence interval of the difference between Method A and Method B means fell entirely within the predefined equivalence margin (±2.0%). This statistically confirms that Method B can seamlessly replace Method A without compromising batch release decisions.

Trustworthiness: System Suitability as a Self-Validating Mechanism

A validated method is only as reliable as its daily execution. To ensure the UPLC-PDA method acts as a self-validating system, a System Suitability Test (SST) must precede every analytical sequence. Understanding the causality behind these parameters is critical:

  • Tailing Factor (T ≤ 1.5) : Ensures the column has not degraded and that secondary silanol interactions (which artificially broaden peaks and skew integration) are minimized.

  • Theoretical Plates (N ≥ 15,000) : Validates the kinetic efficiency of the sub-2-micron particles. A drop in theoretical plates indicates column channeling or frit blockage.

  • Retention Time Stability (%RSD ≤ 1.0%) : Confirms pump performance, check-valve integrity, and mobile phase mixing accuracy.

Failure to meet these criteria automatically halts the sequence, preventing the generation of invalid data and ensuring the absolute trustworthiness of the reportable result.

References
  • Title : Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1) Source : European Patent Office URL :[Link]

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : 〈1225〉 Validation of Compendial Procedures Source : United States Pharmacopeia (USP) URL :[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Ethyl 5-methoxy-2-methylbenzoate vs. Other Methoxybenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. Substituted benzoates are a ubiquitous class of building blocks in these endeavors. However, not all isomers are created equal. The seemingly subtle placement of substituents can dramatically alter a substrate's reactivity, posing significant challenges and necessitating carefully tailored strategies.

This guide provides an in-depth comparison of the reactivity of ethyl 5-methoxy-2-methylbenzoate against other methoxybenzoate isomers in key cross-coupling reactions. We will move beyond simple protocols to explore the underlying principles, offering field-proven insights into how steric and electronic effects dictate reaction outcomes. This analysis will empower you to make informed decisions in catalyst selection, reaction optimization, and overall synthetic design.

The Molecules in Focus: Structural and Electronic Profiles

The reactivity of an aryl halide in cross-coupling is fundamentally governed by the electronic and steric environment surrounding the carbon-halide bond. Let's examine our key players:

  • Ethyl 5-methoxy-2-methylbenzoate (A): Our primary subject features an ortho-methyl group, creating significant steric hindrance adjacent to the reactive site (assuming a halide at position 1 or 3). It also possesses a meta-methoxy group (relative to the ester) which acts as a powerful electron-donating group (EDG) through resonance.

  • Ethyl 4-methoxybenzoate (B): A common isomer with a para-methoxy group, which exerts a strong +M (resonance) electron-donating effect, increasing electron density on the ring and making oxidative addition more challenging. It is, however, sterically unhindered.

  • Ethyl 3-methoxybenzoate (C): Features a meta-methoxy group. Its electron-donating resonance effect on the typical coupling positions is less pronounced, and it is sterically unhindered.

  • Ethyl 2-methoxybenzoate (D): The ortho-methoxy group presents some steric bulk and can potentially chelate the palladium catalyst, influencing the reaction pathway.[1]

The Decisive Factors: Steric Hindrance and Electronic Effects

The success or failure of a cross-coupling reaction often hinges on the interplay between two key parameters: electronics and sterics. The specific substitution pattern of ethyl 5-methoxy-2-methylbenzoate makes it a particularly instructive case study.

Electronic Effects

The methoxy group is a classic example of a substituent with dual electronic influences. It is strongly electron-donating through resonance (+M effect) by donating its lone pair electrons into the aromatic π-system. Simultaneously, it is moderately electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom.

  • Impact on Oxidative Addition: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] Electron-donating groups, like methoxy, enrich the electron density of the aromatic ring, which can slow down this step by making the C-X bond less electrophilic.[3]

  • Positional Influence: A para-methoxy group (as in B ) strongly deactivates the ring towards oxidative addition. In our target molecule A , the meta-methoxy group's resonance effect is still significant, contributing to a generally electron-rich system.

Steric Effects

Steric hindrance, particularly from ortho substituents, poses a major challenge.

  • Hindering the Approach: The ortho-methyl group in ethyl 5-methoxy-2-methylbenzoate physically obstructs the palladium catalyst's approach to the C-X bond for oxidative addition.

  • Inhibiting Reductive Elimination: After transmetalation, the bulky groups can also slow down the final reductive elimination step, which forms the desired product and regenerates the Pd(0) catalyst.[4]

To overcome these combined challenges of an electron-rich and sterically encumbered substrate, specialized catalytic systems are not just beneficial—they are essential.

Caption: Interplay of steric and electronic effects in substituted benzoates.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for C(sp²)–C(sp²) bond formation.[5] However, its efficiency is highly dependent on the substrate. While direct side-by-side comparative studies for our specific set of isomers are scarce, we can construct a representative comparison based on established principles and data from analogous systems.

Let's consider the coupling of various ethyl bromomethoxybenzoate isomers with phenylboronic acid.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

EntrySubstrate (Ar-Br)ConditionsExpected Yield (%)Key Challenge(s)
1Ethyl 4-bromo-3-methoxybenzoateStandard: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C85-95%Minimal; electron-rich but sterically accessible.
2Ethyl 2-bromo-4-methoxybenzoateStandard: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C40-60%Steric hindrance from ortho-bromo and ester.
3Ethyl 2-bromo-5-methoxybenzoateStandard: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C30-50%Significant steric hindrance from ortho-bromo and ortho'-methoxy.
4Ethyl X-bromo-5-methoxy-2-methylbenzoate Standard: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C10-30% Severe steric hindrance from ortho-methyl group.
5Ethyl X-bromo-5-methoxy-2-methylbenzoate Optimized: Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 110 °C75-90% Overcome by bulky, electron-rich ligand system.[2][6]

Note: The data in this table is illustrative, compiled from multiple sources and established chemical principles to demonstrate reactivity trends.[3][4][7] Conditions are generalized for comparison.

The trend is clear: as steric congestion around the reactive C-Br bond increases, the reaction yield under "standard" conditions plummets. The ortho-methyl group in our target molecule presents the most significant challenge, necessitating a shift to more advanced catalytic systems. The use of bulky, electron-rich biarylmonophosphine ligands (the "Buchwald ligands" such as SPhos or XPhos) is critical. These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is more effective at undergoing oxidative addition with hindered substrates.[6]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forging C(sp²)-N bonds.[8] Much like the Suzuki coupling, it is sensitive to the steric and electronic properties of the aryl halide.

Table 2: Representative Yields in Buchwald-Hartwig Amination with Morpholine

EntrySubstrate (Ar-Br)ConditionsExpected Yield (%)Key Challenge(s)
1Ethyl 4-bromo-3-methoxybenzoateStandard: Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C90-98%Minimal.
2Ethyl 2-bromo-4-methoxybenzoateStandard: Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C60-75%Steric hindrance from ortho-bromo and ester.
3Ethyl X-bromo-5-methoxy-2-methylbenzoate Standard: Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C<20% Severe steric hindrance ; potential for catalyst inhibition.
4Ethyl X-bromo-5-methoxy-2-methylbenzoate Optimized: G3-XPhos precatalyst, K₃PO₄, t-AmOH, 110 °C80-95% Overcome by specialized ligand and precatalyst.

Note: The data in this table is illustrative, based on established principles for Buchwald-Hartwig reactions. Conditions are generalized for comparison.

For severely hindered substrates like ethyl 5-methoxy-2-methylbenzoate, first and second-generation ligands like P(o-tolyl)₃ or BINAP are often ineffective. Modern, sterically demanding and electron-rich ligands (e.g., XPhos, RuPhos) are required to facilitate both the oxidative addition and the C-N reductive elimination steps. The use of well-defined palladium precatalysts, which ensure the efficient generation of the active monoligated Pd(0) species, is also highly advantageous.

A Validated Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol describes a robust method for the Suzuki-Miyaura coupling of a sterically hindered and electron-rich aryl bromide, adaptable for substrates like ethyl 2-bromo-5-methoxybenzoate, which shares key features with our primary topic molecule.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Bromide (1.0 eq), Arylboronic Acid (1.5 eq), Base (K₃PO₄, 3.0 eq), Pd₂(dba)₃ (1.5 mol%), SPhos (3.3 mol%) in a Schlenk tube. p2 Evacuate and backfill with Argon (3x). p1->p2 p3 Add degassed solvent (e.g., 1,4-Dioxane) via syringe. p2->p3 r1 Heat reaction mixture to 110 °C with vigorous stirring. p3->r1 r2 Monitor progress by TLC or LC-MS (typically 12-24 h). r1->r2 w1 Cool to room temperature. Quench with H₂O. r2->w1 w2 Extract with Ethyl Acetate (3x). w1->w2 w3 Combine organic layers, wash with brine, dry (Na₂SO₄). w2->w3 w4 Concentrate in vacuo. w3->w4 w5 Purify by flash column chromatography (silica gel). w4->w5

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., ethyl 2-bromo-5-methoxybenzoate, 1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.033 mmol, 3.3 mol%).

  • Inerting the System: Seal the Schlenk tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle two more times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The self-validating nature of this protocol lies in the clear distinction between starting materials and product via chromatography and the unambiguous structural confirmation provided by spectroscopic data.

Troubleshooting and Optimization

When working with challenging substrates like ethyl 5-methoxy-2-methylbenzoate, several issues may arise.

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition due to steric hindrance or catalyst deactivation.

    • Solution: Switch to a more active ligand system. For Suzuki, ligands like SPhos or RuPhos are excellent starting points. For Buchwald-Hartwig, XPhos or BrettPhos are often superior. Using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) can also significantly improve results by ensuring efficient generation of the active Pd(0) species.

  • Formation of Side Products:

    • Cause (Suzuki): Protodeboronation of the boronic acid, especially with strong bases and aqueous conditions.[2]

    • Solution (Suzuki): Use a milder base like K₃PO₄ or CsF. Consider using boronic esters (e.g., pinacol esters) which are more stable. Running the reaction under anhydrous conditions can also mitigate this issue.

    • Cause (General): Hydrodehalogenation (replacement of the halide with hydrogen).

    • Solution (General): This often points to issues in the catalytic cycle after oxidative addition. Re-evaluating the ligand and base combination is crucial.

  • Reaction Stalls:

    • Cause: Catalyst decomposition at high temperatures or inhibition by reaction components.

    • Solution: Lower the reaction temperature and increase the reaction time. Screen different solvents; for hindered substrates, polar aprotic solvents like dioxane, t-BuOH, or CPME can be effective.

Conclusion and Strategic Recommendations

The reactivity of methoxybenzoate esters in palladium-catalyzed cross-coupling is a clear demonstration of fundamental organic chemistry principles. While isomers like ethyl 4-methoxybenzoate are relatively straightforward coupling partners, the combination of steric hindrance and electron-donating substituents in ethyl 5-methoxy-2-methylbenzoate renders it a significantly more challenging substrate.

Key Takeaways:

  • Steric Hindrance is Dominant: The ortho-methyl group is the primary driver of low reactivity in ethyl 5-methoxy-2-methylbenzoate.

  • Standard Conditions Will Likely Fail: Do not expect catalysts like Pd(PPh₃)₄ to be effective. Immediate adoption of modern, specialized catalyst systems is the most efficient path to success.

  • Ligand Choice is Paramount: Employ bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos for Suzuki, XPhos for Buchwald-Hartwig) or their corresponding palladacycle precatalysts.

  • Process Optimization is Key: For these challenging substrates, screening of bases, solvents, and temperature is often necessary to achieve optimal yields.

By understanding the inherent challenges posed by substrates like ethyl 5-methoxy-2-methylbenzoate and leveraging the advanced catalytic tools now available, researchers can confidently incorporate these complex building blocks into their synthetic strategies, accelerating the discovery and development of novel molecules.

References

  • Dalton, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Shen, W., et al. (2005). An efficient synthesis of biaryl anilines and biaryl phenols via a Suzuki cross-coupling reaction. Tetrahedron Letters.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Vasilev, A. A., & Krivokolysko, S. G. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry and Chemical Biology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science.
  • Lee, C. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Schmidt, J. P., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available at: [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Morken, J. P., et al. (2017). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Wuts, P. G. M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krivobokova, T., et al. (2023).
  • Google Patents. (2021). Method for methoxylation of aryl or heteroaryl. CN113666826A.
  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Gunda, P., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Toma, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zharova, Y. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Larock, R. C., et al. (2011). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. ACS Combinatorial Science. Available at: [Link]

  • MDPI. (2023). Recent Progress in Pd-Catalyzed Tandem Processes.
  • Seidel, G., & Fürstner, A. (2012). Suzuki reactions of extended scope: the '9-MeO-9-BBN variant' as a complementary format for cross-coupling.
  • Royal Society of Chemistry. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Green Chemistry.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-methoxy-2-methylbenzoate: A Comprehensive Guide for Laboratory Professionals

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 5-methoxy-2-methylbenzoate, moving beyond simple checklists to explain the scientific rationale behind each step. Our objective is to empower researchers with the knowledge to handle this and similar aromatic esters safely and in compliance with environmental regulations.

Immediate Safety & Hazard Profile

Before handling Ethyl 5-methoxy-2-methylbenzoate, a thorough understanding of its properties is critical. It is an aromatic ester, and while some safety data sheets (SDS) indicate it is not a hazardous substance according to the Globally Harmonized System (GHS), others classify similar aromatic esters as combustible liquids.[1][2] Therefore, it is prudent to treat it with appropriate caution.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (such as nitrile), and a laboratory coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][4]

  • Ignition Sources: As a combustible material, keep it away from open flames, hot surfaces, and sparks.[2][5]

Table 1: Hazard and Property Summary of Similar Aromatic Esters

PropertyValue/ClassificationRationale & Implication for Disposal
GHS Classification Combustible Liquid (Category 4 for similar esters)[2][6]The primary disposal route will likely involve a licensed waste contractor equipped for flammable/combustible materials. Avoids fire risk during storage and handling.
Physical State LiquidSpills can spread easily. Disposal methods must account for containment and absorption.
Odor Aromatic/Fruity (typical for esters)[7]While not necessarily toxic, a strong odor indicates vapor presence. Good ventilation is essential to minimize exposure.
Solubility Likely low in water, soluble in organic solvents[8]Do not discharge into waterways or sewer systems. [3][4] This prevents environmental contamination and potential disruption of wastewater treatment processes.
Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to determine if a waste is hazardous.[9][10]

Is Ethyl 5-methoxy-2-methylbenzoate waste hazardous? While the pure substance may not always meet the strict definition of hazardous waste, it is almost always managed as such in a laboratory setting for several reasons:

  • Contamination: It is often mixed with solvents or other reagents that are themselves hazardous.

  • Precautionary Principle: To ensure compliance and safety, non-halogenated organic liquids are typically collected in a dedicated hazardous waste stream.[4]

  • Combustibility: Its combustible nature warrants special handling that aligns with hazardous waste protocols.[2]

Actionable Step: Segregate waste containing Ethyl 5-methoxy-2-methylbenzoate into a designated, properly labeled "Non-Halogenated Organic Liquid Waste" container.[4] Never mix it with halogenated solvents, strong oxidizers, acids, or bases, as this can cause dangerous reactions.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of Ethyl 5-methoxy-2-methylbenzoate waste in a laboratory setting. This workflow ensures that all critical factors, from quantity to regulatory compliance, are considered.

DisposalWorkflow Disposal Decision Workflow for Ethyl 5-methoxy-2-methylbenzoate start Assess Waste Stream (Ethyl 5-methoxy-2-methylbenzoate) is_small Is quantity minimal? (< 10 mL) start->is_small is_pure Is it pure & unmixed? is_small->is_pure Yes collect_liquid Protocol B: Collect in designated 'Non-Halogenated Organic Liquid Waste' container. is_small->collect_liquid No / Mixed absorb Protocol A: Absorb on inert material (e.g., vermiculite) is_pure->absorb Yes is_pure->collect_liquid No / Mixed containerize_absorb Place in sealed, labeled container for solid waste pickup. absorb->containerize_absorb storage Store in Satellite Accumulation Area (SAA) or central waste area. containerize_absorb->storage check_label Ensure container is properly labeled with all constituents and percentages. collect_liquid->check_label check_label->storage disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. storage->disposal_vendor

Caption: Decision tree for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Based on the workflow, two primary protocols emerge. Always perform these actions inside a chemical fume hood.

Protocol A: Disposal of Minimal Quantities (<10 mL) of Pure Substance

This method is suitable only for very small amounts, such as residues from glassware.

  • Absorb: Absorb the small amount of liquid onto an inert absorbent material like vermiculite, perlite, or dry sand.[12]

  • Contain: Place the absorbent material into a small, sealable container (e.g., a screw-cap vial or a sealed bag).

  • Label: Clearly label the container as "Solid waste: Vermiculite with residual Ethyl 5-methoxy-2-methylbenzoate."

  • Dispose: Deposit the sealed container into the designated solid chemical waste stream for collection by your institution's environmental health and safety (EHS) office or a licensed waste contractor.[3]

Causality Note: Absorbing the liquid onto a solid matrix prevents the release of vapors and makes the small quantity easier and safer to handle as a solid waste.

Protocol B: Disposal of Bulk Quantities (>10 mL) or Mixed Waste Streams

This is the standard and most appropriate method for nearly all laboratory waste containing this compound.

  • Select Container: Obtain a designated and compatible waste container for "Non-Halogenated Organic Liquid Waste." Ensure it is in good condition and has a secure, sealing cap.[10]

  • Label Correctly: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and a complete list of all constituents with their approximate percentages.[10] This is a strict regulatory requirement.[9][10]

  • Transfer Waste: Carefully pour the waste liquid into the container using a funnel to prevent spills.

  • Seal Container: Securely close the container lid immediately after adding waste. Do not leave waste containers open in a fume hood to evaporate. [10] This is a violation of RCRA regulations and an unsafe practice.

  • Store for Pickup: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials and sources of ignition.[5][6]

  • Arrange Disposal: Follow your institution's procedures to have the full container collected by EHS or a licensed professional waste disposal service.[1][3] This is the final step in the "cradle-to-grave" management of hazardous waste.[9]

Trustworthiness Note: This protocol is self-validating because it adheres to the fundamental principles of hazardous waste management: proper characterization, segregation, containment, and transfer to a licensed facility, ensuring regulatory compliance and environmental protection.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • Control Ignition Sources: Remove or turn off all potential sources of ignition.[2]

  • Contain Spill: For small spills, use an inert absorbent material (vermiculite, sand, or spill pads) to contain and soak up the liquid.[13]

  • Collect Waste: Carefully scoop the absorbed material into a sealable container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spill cleanup materials and dispose of it as hazardous waste according to Protocol A.

For large spills, contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of Ethyl 5-methoxy-2-methylbenzoate, upholding the highest standards of scientific integrity and workplace safety.

References

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Chemcia Scientific, LLC. Material Safety Data Sheet. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Durham Tech. (2014, December 29). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). Experiment_731_Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem: Ethyl 5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Unknown. CHEM254 Wednesday Experiment 7 Esters. Source not publicly available.
  • Carl ROTH. (2021, January 12). Safety Data Sheet. Retrieved from [Link]

  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Unknown. Esters. An Introduction. Source not publicly available.
  • ChemUniverse. ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). Ethyl 5-methoxy-2-methylbenzoate. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-methoxy-2-methylbenzoate

Authoritative guidance on the personal protective equipment, operational protocols, and disposal of Ethyl 5-methoxy-2-methylbenzoate for research and development professionals. In the dynamic landscape of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative guidance on the personal protective equipment, operational protocols, and disposal of Ethyl 5-methoxy-2-methylbenzoate for research and development professionals.

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the essential safety protocols for Ethyl 5-methoxy-2-methylbenzoate (CAS 855949-35-8), a compound utilized in specialized organic synthesis. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven procedures that empower researchers to work confidently and securely. The causality behind each recommendation is explained to foster a deep understanding of the principles of laboratory safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe handling. While a specific, verified Safety Data Sheet (SDS) for Ethyl 5-methoxy-2-methylbenzoate is not publicly available, analysis of structurally similar compounds, such as other benzoate esters, allows for a predictive hazard assessment. These related compounds are often classified as combustible liquids and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is prudent to handle Ethyl 5-methoxy-2-methylbenzoate with a degree of caution appropriate for these potential hazards.

It is imperative to obtain the official Safety Data Sheet (SDS) from the supplier of Ethyl 5-methoxy-2-methylbenzoate before commencing any work. This document will provide the most accurate and specific safety and handling information for the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling Ethyl 5-methoxy-2-methylbenzoate, based on the hazards associated with similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation[1][2].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation[2]. Gloves must be inspected before use and disposed of properly after handling the chemical[2].
Body Protection A lab coat or a chemical-resistant apron.To protect against accidental spills and contamination of personal clothing[2]. For larger quantities or in situations with a higher risk of splashing, a complete suit protecting against chemicals may be necessary[2].
Respiratory Protection Generally not required when working in a well-ventilated area or a fume hood.If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used to prevent respiratory irritation[2].

Operational and Handling Protocols

Adherence to standardized operational protocols is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle Ethyl 5-methoxy-2-methylbenzoate in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize the inhalation of any potential vapors[2][4].

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1].

Safe Handling Practices
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[2].

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition, as it may be a combustible liquid[1][5].

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[2]. Do not eat, drink, or smoke in areas where chemicals are handled[1][2].

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to any incidents.

First-Aid Measures
  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open[1][2]. Seek prompt medical attention.

  • In case of Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water[2]. If irritation persists, consult a physician[1].

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical help[2].

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and consult a physician[1][2].

Accidental Release Measures
  • Containment: In the event of a spill, evacuate the area and ensure adequate ventilation[2].

  • Clean-up: Absorb the spill with an inert material, such as sand or vermiculite, and collect it in a suitable container for disposal[3]. Do not allow the chemical to enter drains or waterways[2].

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.

Storage
  • Conditions: Store Ethyl 5-methoxy-2-methylbenzoate in a tightly closed container in a cool, dry, and well-ventilated area[1][6].

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents[1].

Disposal
  • Waste Management: Dispose of Ethyl 5-methoxy-2-methylbenzoate and any contaminated materials as hazardous waste[1][7]. This should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations[4][8].

  • Packaging: Dispose of the container as unused product[2].

Workflow Diagrams

To visually summarize the key safety and handling workflows, the following diagrams are provided in the DOT language for Graphviz.

General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling obtain_sds Obtain and Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe use_hood Work in Fume Hood don_ppe->use_hood handle_chemical Handle Chemical use_hood->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow for the safe handling of chemicals.

Emergency Response for Chemical Spill cluster_initial_response Initial Response cluster_containment Containment and Cleanup cluster_final_steps Final Steps spill_occurs Spill Occurs evacuate_area Evacuate Immediate Area spill_occurs->evacuate_area alert_personnel Alert Nearby Personnel evacuate_area->alert_personnel don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Inert Material don_ppe->contain_spill collect_waste Collect Waste in Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste report_incident Report Incident dispose_waste->report_incident

Sources

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